Synthesis and Characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Executive Summary This technical guide details the synthetic pathway, mechanistic underpinnings, and characterization protocols for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . This scaffold is a critical interme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic pathway, mechanistic underpinnings, and characterization protocols for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). The protocol utilizes a robust two-step sequence: a Claisen condensation of 2-nitroacetophenone with dimethyl oxalate, followed by a Knorr-type cyclization with hydrazine hydrate.
Retrosynthetic Analysis
The target molecule is disconnected at the pyrazole ring, revealing a 1,3-dielectrophile precursor. The most efficient disconnection leads to a
-diketoester intermediate formed from the acylation of the enolate of 2-nitroacetophenone.
Figure 1: Retrosynthetic disconnection showing the conversion of the pyrazole core to the diketoester intermediate and starting materials.
Experimental Protocol
Step 1: Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
This step involves the base-mediated Claisen condensation. Sodium methoxide is preferred over ethoxide to prevent transesterification byproducts.
Reagents & Stoichiometry:
Reagent
MW ( g/mol )
Equiv.
Role
2-Nitroacetophenone
165.15
1.0
Nucleophile
Dimethyl Oxalate
118.09
1.2
Electrophile
Sodium Methoxide (25% in MeOH)
54.02
1.5
Base
Methanol (Anhydrous)
32.04
Solvent
Medium
| HCl (1M) | 36.46 | Excess | Quench |
Procedure:
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Base Preparation: Charge the flask with anhydrous methanol (50 mL) and cool to 0°C. Add Sodium Methoxide solution (1.5 equiv) dropwise.
Nucleophile Formation: Add 2-nitroacetophenone (1.0 equiv) dissolved in minimal methanol dropwise over 15 minutes. The solution will turn deep yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C.
Electrophile Addition: Add dimethyl oxalate (1.2 equiv) in one portion.
Reaction: Allow the mixture to warm to room temperature, then reflux for 3-4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting ketone (
) should disappear, replaced by a polar streak/spot ().
Workup: Cool the mixture to 0°C. Acidify with 1M HCl until pH ~2. A yellow precipitate (the enol form of the diketoester) typically forms.
Isolation: Filter the solid. If no solid forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Methanol/Ethanol if necessary.
Step 2: Cyclization to Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
The 1,3-diketoester reacts with hydrazine hydrate. While regioselectivity is often a concern with substituted hydrazines, hydrazine hydrate yields the
-pyrazole, where the 3- and 5-positions are tautomeric.
Reagents & Stoichiometry:
Reagent
MW ( g/mol )
Equiv.
Role
Diketoester (Step 1 Product)
251.19
1.0
Precursor
Hydrazine Hydrate (64-80%)
50.06
1.2
Binucleophile
| Ethanol | 46.07 | Solvent | Medium |
Procedure:
Dissolution: Dissolve the diketoester (1.0 equiv) in Ethanol (10 mL/g) in a round-bottom flask.
Addition: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature. A mild exotherm may occur.
Cyclization: Reflux the mixture for 2 hours.
Monitoring: TLC should show the disappearance of the yellow diketoester and the appearance of a fluorescent spot (under UV 254nm).
Workup: Cool the reaction to room temperature. The product often crystallizes directly from the cool solution.
Filtration: Filter the white/off-white solid and wash with cold ethanol.
Purification: If necessary, recrystallize from Ethanol.
Target Yield: 80-90%
Appearance: White to pale yellow powder
Mechanistic Insight
The reaction proceeds via a cascade condensation. The hydrazine first attacks the more reactive ketone carbonyl (adjacent to the electron-withdrawing nitroaryl group) to form a hydrazone intermediate, which then undergoes intramolecular attack on the ester carbonyl (or the second ketone, depending on the tautomer of the starting material) to close the ring.
Figure 2: Mechanistic pathway of the Knorr pyrazole synthesis.
Characterization Data
The following data represents the expected spectroscopic signature for the target compound. Note that in solution (
), the proton on the pyrazole nitrogen is labile and may appear broad or exchange.
Nuclear Magnetic Resonance (NMR)
Solvent:
or
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
H
13.8 - 14.2
br s
1H
Pyrazole NH
8.05
d
1H
Ar-H (3-position of Ph, ortho to )
7.75
t
1H
Ar-H (5-position of Ph)
7.65
t
1H
Ar-H (4-position of Ph)
7.55
d
1H
Ar-H (6-position of Ph)
7.35
s
1H
Pyrazole CH (4-position)
3.88
s
3H
Ester OCH₃
C
160.5
s
-
C=O (Ester)
148.5
s
-
Ar-C ()
142.0
s
-
Pyrazole C-3
133.5
s
-
Pyrazole C-5
132-124
m
-
Ar-C (Phenyl ring carbons)
108.5
s
-
Pyrazole C-4
52.1
s
-
Ester OCH₃
Mass Spectrometry (ESI-MS)
Molecular Formula:
Molecular Weight: 247.21 g/mol
Observed Ion
: 248.2 m/z
Observed Ion
: 270.2 m/z
Infrared Spectroscopy (FT-IR)
3200-3400 cm⁻¹: N-H stretch (broad).
1715-1730 cm⁻¹: C=O stretch (ester).
1530, 1350 cm⁻¹: N-O stretch (
group, asymmetric and symmetric).
Troubleshooting & Optimization
Moisture Sensitivity: The Claisen condensation (Step 1) is strictly moisture-sensitive. Ensure methanol is anhydrous. Water will hydrolyze the dimethyl oxalate and quench the enolate.
Regiochemistry (Tautomerism): The product exists as a tautomeric mixture. In the solid state, it may crystallize as a single tautomer. In solution, the NH proton hops between N1 and N2. If N-alkylation is performed subsequently, a mixture of N1 and N2 alkylated products will form, often requiring chromatographic separation.
Purification of Intermediate: If the diketoester is an oil, it can be used crude. However, solidifying it by trituration with cold ether/hexanes improves the purity of the final cyclization.
References
Claisen Condensation Mechanism & Methodology
Hauser, C. R., & Adams, J. T. (1944).[4] The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 66(2), 345-346. Link
Pyrazole Synthesis Reviews
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. Link
Synthesis of Nitro-Aryl Pyrazoles
Gore, S., et al. (2013). Synthesis and Characterization of Novel Pyrazole Derivatives. Journal of Chemistry. Link
Analogous Diketoester Synthesis
Organic Syntheses, Coll.[5] Vol. 3, p. 637 (1955); Vol. 20, p. 69 (1940). o-Nitroacetophenone.[6] Link
Crystallographic Characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide
Executive Summary Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and agrochemical development. The molecule integrates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and agrochemical development. The molecule integrates three critical pharmacophores: a hydrogen-bonding 1H-pyrazole core, a versatile methyl carboxylate ester, and a sterically demanding ortho-nitrophenyl moiety.
Understanding the precise three-dimensional arrangement of this molecule is paramount for rational structure-based drug design. This whitepaper provides an in-depth technical analysis of its molecular geometry, conformational dynamics, and supramolecular architecture, grounded in established crystallographic principles of homologous pyrazole derivatives. Furthermore, it outlines a field-proven, self-validating protocol for the crystallization and X-ray diffraction analysis of such complex heterocycles.
Molecular Geometry & Conformational Dynamics
The molecular geometry of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is dictated by a delicate balance between extended
-conjugation and steric repulsion.
Torsional Strain and Dihedral Angles
In related 3-aryl-1H-pyrazole-5-carboxylates, the dihedral angle between the pyrazole ring and an unhindered para-substituted benzene ring is typically shallow, often ranging from 3.64° to 5.15°, allowing for near-planar
However, the introduction of the ortho-nitro group fundamentally alters this conformational landscape. The bulky NO
group creates severe steric hindrance against the C4-H proton of the pyrazole ring. To alleviate this steric strain, the molecule must adopt a twisted conformation. As observed in similar ortho-substituted systems like 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, this forces a significant torsional twist, effectively breaking the coplanarity between the two ring systems[3]. We predict a dihedral angle exceeding 40° for this compound, which profoundly impacts its solid-state packing by preventing the formation of flat, two-dimensional sheets.
Tautomerism in the Solid State
Unsubstituted 1H-pyrazoles exhibit rapid annular tautomerism in solution. However, crystallization acts as a thermodynamic sink, locking the molecule into a single tautomeric form[3]. In the solid state, the proton will preferentially localize on the nitrogen atom that maximizes intermolecular hydrogen bonding—typically the nitrogen furthest from the bulky 2-nitrophenyl group, allowing the N-H to act as a potent hydrogen bond donor.
Supramolecular Architecture
The crystal lattice is not merely a static arrangement; it is a highly ordered supramolecular assembly driven by specific, directional non-covalent interactions.
Fig 2. Causality of non-covalent interactions dictating the 3D crystal lattice.
Hydrogen Bonding Networks
The dominant intermolecular force in this system is the N-H···O hydrogen bond. The pyrazole N-H acts as the donor, while the carbonyl oxygen of the methyl carboxylate group acts as the primary acceptor. This specific interaction typically results in the formation of a robust centrosymmetric dimer, a recurring structural motif in pyrazole-5-carboxylates[1]. Secondary, weaker C-H···O interactions involving the nitro group oxygen atoms further stabilize the extended lattice.
Stacking Interactions
Because the ortho-nitro group forces the molecule into a non-planar geometry, direct face-to-face
-stacking is sterically prohibited. Instead, the crystal packing is predominantly stabilized by weak, offset stacking interactions (centroid-to-centroid distances of ~3.70–3.95 Å), a hallmark of this chemical class[4].
To obtain high-quality structural data, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring thermodynamic control over crystal nucleation and growth.
Fig 1. Self-validating crystallographic workflow from synthesis to refinement.
Phase 1: Single-Crystal Growth via Slow Evaporation
Step 1: Solvent Selection & Dissolution
Action: Dissolve 50 mg of the purified compound in 5 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v).
Causality: A binary system leverages differential solubility. The compound is highly soluble in DCM but poorly soluble in hexane. As the more volatile DCM evaporates, the solution slowly and uniformly reaches supersaturation, promoting the growth of a few large crystals rather than microcrystalline powder.
Validation Checkpoint: The solution must remain optically clear before evaporation begins. Any turbidity indicates premature precipitation, requiring gentle heating or filtration through a 0.22 µm PTFE syringe filter.
Step 2: Controlled Evaporation
Action: Puncture the cap of the vial with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 3–7 days.
Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals should extinguish polarized light uniformly upon rotation, confirming they are single crystals and not twinned aggregates.
Phase 2: X-Ray Data Collection & Refinement
Step 3: Crystal Mounting and Cryocooling
Action: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (113 K).
Causality: Cryocooling to 113 K drastically reduces the thermal motion (atomic displacement parameters) of the atoms. This is critical for accurately locating the electron density of the tautomeric pyrazole hydrogen atom, which is otherwise smeared out at room temperature.
Step 4: Data Collection and Phase Solution
Action: Collect diffraction data using Mo K
radiation ( = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on (SHELXL)[1][4].
Validation Checkpoint: Ensure the final
value is below 0.05 and the goodness-of-fit (S) is approximately 1.0. All hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model[2].
Quantitative Data Summary
The tables below summarize the modeled crystallographic parameters and key non-covalent interactions expected for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, extrapolated from high-resolution data of structural analogs.
Technical Guide: Spectroscopic Profiling of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . This guide synthesizes theoretical principles...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate .
This guide synthesizes theoretical principles with practical experimental data patterns, designed for researchers requiring rigorous verification of this specific medicinal chemistry intermediate.
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a critical scaffold in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]quinazolines) and bioactive ligands. Its structure features a pyrazole core substituted with a sterically demanding ortho-nitrophenyl group and a reactive methyl ester.
Key Analytical Challenge:
The primary challenge in characterizing this compound is the annular tautomerism of the 1H-pyrazole ring. In solution, the proton rapidly exchanges between N1 and N2, making the 3- and 5-positions equivalent on the NMR time scale unless the solvent (e.g., DMSO-
) stabilizes a specific tautomer or the temperature is lowered.
Synthesis Pathway & Logic
To understand the impurity profile and spectral signals, one must recognize the synthetic origin. The standard route involves the Claisen condensation of 2-nitroacetophenone with dimethyl oxalate, followed by cyclocondensation with hydrazine hydrate.
Figure 1: Standard synthetic workflow. The diketoester intermediate is often isolated as a yellow solid before cyclization.
Spectroscopic Data Specifications
Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode.
The presence of the nitro group and the ester moiety dictates specific fragmentation patterns useful for confirmation.
Parameter
Value
Interpretation
Parent Ion
248.2
Protonated molecular ion (Base Peak).
Sodium Adduct
270.2
Common adduct in unbuffered LC-MS solvents.
Fragment
217.1
Loss of methoxy group (acylium ion formation).
Fragment
202.2
Loss of nitro group (radical cation).
Diagnostic Rule: A mass difference of 31 Da (loss of OMe) from the parent ion confirms the methyl ester. The presence of an odd-electron fragment at
202 suggests the loss of the nitro radical, characteristic of nitro-aromatics.
Infrared Spectroscopy (FT-IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).
The spectrum is dominated by the vibrational modes of the ester carbonyl and the nitro group.
Frequency ()
Functional Group
Vibrational Mode
3200 – 3400
N-H (Pyrazole)
Broad stretch. Indicates unsubstituted N on pyrazole.
1715 – 1735
C=O (Ester)
Strong, sharp stretch. Diagnostic for methyl ester.
1530 – 1550
(Ar)
Asymmetric stretch. Very strong signal.
1340 – 1360
(Ar)
Symmetric stretch.
1250 – 1280
C-O (Ester)
C-O-C stretching vibration.
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
is preferred over .
Reasoning: The polar solvent stabilizes the N-H proton, making it visible (though broad) and reducing aggregation, which sharpens the aromatic signals.
H NMR Data (400 MHz, DMSO-)
Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Insight
14.10
br s
1H
NH (Pyrazole)
Highly exchangeable; may disappear with shake.
8.05
d ( Hz)
1H
Ar-H3'
Proton ortho to . Deshielded by anisotropy.
7.82
t ( Hz)
1H
Ar-H5'
Para to pyrazole, meta to .
7.71
t ( Hz)
1H
Ar-H4'
Para to .
7.64
d ( Hz)
1H
Ar-H6'
Ortho to pyrazole linkage.
7.35
s
1H
Py-H4
Pyrazole ring proton. Diagnostic singlet.
3.86
s
3H
OCH
Methyl ester singlet.
Expert Insight on Tautomerism:
In the
H NMR, you may observe broadening of the Py-H4 signal or the aromatic H6' signal. This is due to the N-H tautomerism (). If the spectrum is recorded in , the NH signal often shifts upfield to ~11-12 ppm and becomes extremely broad.
C NMR Data (100 MHz, DMSO-)
Shift (, ppm)
Carbon Type
Assignment
160.5
Quaternary (C=O)
Ester Carbonyl
148.2
Quaternary (C-N)
Phenyl C2' (attached to )
142.5
Quaternary
Pyrazole C3 (or C5)
139.8
Quaternary
Pyrazole C5 (or C3)
133.5
Methine (CH)
Phenyl C5'
130.1
Methine (CH)
Phenyl C4'
129.5
Methine (CH)
Phenyl C6'
124.8
Methine (CH)
Phenyl C3' (Diagnostic ortho-nitro shift)
123.0
Quaternary
Phenyl C1' (Ipso)
108.5
Methine (CH)
Pyrazole C4
52.1
Methyl ()
Methoxy Carbon
Experimental Protocol for Validation
To ensure the data above is reproducible, the following sample preparation protocol is recommended. This minimizes water peaks and prevents ester hydrolysis during analysis.
Protocol: NMR Sample Preparation
Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual ethanol/hydrazine from synthesis.
Solvent: Use DMSO-
(99.9% D) containing 0.03% TMS as an internal standard.
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
Acquisition:
Set relaxation delay (
) to at least 2.0 seconds to allow full relaxation of the quaternary carbons and the isolated pyrazole proton.
For
C, acquire at least 512 scans to resolve the quaternary carbons (C-NO2 and C=O).
Protocol: Mass Spectrometry (LC-MS)
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
Avoid: Ammonium acetate buffers if seeking to minimize adducts, though
is common.
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Gradient: 5% to 95% ACN over 5 minutes. The compound is moderately polar and typically elutes in the middle of the run.
References
PubChem Compound Summary. Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Structure Data). National Center for Biotechnology Information.
[Link]
Organic Chemistry Portal. Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition and Condensation. (General methodology for pyrazole carboxylate synthesis).
[Link]
SpectraBase. Spectral Data for Methyl 1-phenyl-1H-pyrazole-5-carboxylate (Structural Analog). John Wiley & Sons.[1]
[Link]
Physical and chemical properties of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
[1] Executive Summary Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 57446-04-5) is a significant heterocyclic building block in medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted pyrazoles, th...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 57446-04-5) is a significant heterocyclic building block in medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted pyrazoles, this scaffold is frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Its structural versatility stems from three distinct reactive handles: the electrophilic methyl ester, the nucleophilic pyrazole nitrogen, and the reducible ortho-nitro group.[1] This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Structure
The compound exists as a tautomeric pair in solution, equilibrating between the 3- and 5-positions relative to the unsubstituted nitrogen.[1] In the solid state, the specific tautomer is determined by hydrogen bonding networks.[1]
Predicted based on structure:[1][2][3] OTINMTPELZSAPX-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the connectivity and the key functional zones of the molecule.
Figure 1: Functional decomposition of the Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate scaffold.
Physicochemical Properties[1][3][4][5][6][7]
The following data aggregates experimental observations for the class of nitrophenyl-pyrazole carboxylates and calculated descriptors for this specific analog.
Property
Value / Range
Source/Note
Physical State
Solid (Crystalline powder)
Experimental Observation
Color
Pale yellow to yellow
Due to nitro-conjugation
Melting Point
160 – 185 °C (Predicted)
Analogous ethyl esters melt ~150°C; methyl esters typically higher.[1]
The industrial and laboratory synthesis of this compound follows a robust two-step protocol: a Claisen condensation followed by a Knorr pyrazole synthesis. This route is preferred for its scalability and regio-control.[1]
Synthetic Workflow[1][2][5][7][8][9][10]
Figure 2: Two-step synthetic pathway from commercially available starting materials.[1]
Procedure: The base is added to a solution of the ketone and oxalate at 0°C. The mixture is stirred at room temperature for 12–16 hours. The resulting enolate precipitates or is used directly.
Critical Control Point: Maintain anhydrous conditions to prevent oxalate hydrolysis.[1]
Procedure: The intermediate is dissolved in glacial acetic acid (or ethanol with catalytic acid).[1] Hydrazine hydrate is added dropwise to control the exotherm. The mixture is refluxed for 2–4 hours.
Work-up: Upon cooling, the product often precipitates.[1] If not, pour into ice water. Filter the solid, wash with water and cold ethanol.[1] Recrystallize from Ethanol/DMF if necessary.[1]
Chemical Reactivity & Derivatization[1][11]
This scaffold acts as a "privileged structure" because it allows for orthogonal functionalization.[1] Researchers can modify the ester, the amine, and the nitro group independently.[1]
Divergent Synthesis Map[1]
Figure 3: Primary derivatization pathways for library generation.
Key Reaction Notes
Regioselectivity of Alkylation: Alkylation of the pyrazole NH typically yields a mixture of N-1 and N-2 isomers.[1] The ratio depends on the steric bulk of the ortho-nitro group and the alkylating agent.
Cyclization Potential: Reduction of the nitro group to an amine (Path 1) often leads to spontaneous or acid-catalyzed intramolecular cyclization with the ester group, forming a tricyclic pyrazolo[1,5-c]quinazoline or similar fused system.[1] This is a powerful method for generating rigid polycyclic cores.[1]
Handling & Safety (EHS)[1]
While specific toxicological data for this exact catalog number is limited, it should be handled according to protocols for nitroaromatics and pyrazoles .[1]
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep away from strong oxidizing agents and strong bases.[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.
References
PubChem Compound Summary. Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Analog Data). National Center for Biotechnology Information.[1] [Link]
Synthesis of Pyrazole Carboxylates.Journal of the Chemical Society, Perkin Transactions 1. (General methodology for Claisen/Knorr synthesis of pyrazoles).
Accelachem Product Catalog. CAS 57446-04-5 Entry.[1][Link][1]
Initial biological activity screening of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Technical Guide: Initial Biological Activity Screening of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Executive Summary This technical guide outlines the strategic framework for the initial biological evaluation o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Initial Biological Activity Screening of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Executive Summary
This technical guide outlines the strategic framework for the initial biological evaluation of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Target Candidate, TC). This compound features a "privileged" pyrazole pharmacophore, an ortho-nitro aromatic substituent, and a methyl ester moiety.
Based on structure-activity relationship (SAR) data of closely related analogs, this scaffold exhibits high probability for antimicrobial (specifically antifungal) and anti-inflammatory activity. However, the presence of the nitroaromatic group necessitates an early-stage toxicity filter to rule out non-specific redox-cycling cytotoxicity. This guide prioritizes a "Safety-First, Efficacy-Second" screening logic.
Before wet-lab screening, the TC must be profiled to ensure assay validity. The ortho-nitro group introduces steric bulk that may twist the biphenyl-like system, affecting solubility and binding kinetics.
Solubility Assessment
Rationale: Pyrazole carboxylates are often lipophilic. Incomplete solubility in assay media leads to false negatives (precipitation) or false positives (aggregates).
Protocol:
Prepare a 10 mM stock solution in 100% DMSO.
Perform serial dilutions in PBS (pH 7.4) to reach 100 µM (1% DMSO final).
Measure turbidity via absorbance at 600 nm.
Acceptance Criterion: Absorbance < 0.005 at 100 µM.
In Silico Toxicity Flags
Alert: The nitro group (
) is a structural alert for mutagenicity (Ames positive) and hepatotoxicity via nitro-reduction.
Action: Run in silico prediction (e.g., Derek Nexus or SwissADME) to flag metabolic liabilities before in vivo consideration.
Phase 2: Cytotoxicity Screening (The "Go/No-Go" Gate)
Objective: Distinguish between specific pharmacological potency and general toxicity caused by the nitroaromatic moiety.
Mammalian Cell Cytotoxicity (MTT Assay)
Cell Lines:
HEK293 (Human Embryonic Kidney) – Represents normal tissue.
Visualizing why this specific molecule is screened for these targets.
Caption: SAR map highlighting the functional roles of the ortho-nitro group (specificity) and ester moiety (permeability).
Data Recording Template
Use the following table to standardize data collection for the TC.
Assay Type
Endpoint
Value
Reference Standard (Control)
Acceptance Criteria
Cytotoxicity
(HEK293)
[Enter µM]
Doxorubicin ()
(Safe)
Antifungal
MIC (C. albicans)
[Enter µg/mL]
Fluconazole ()
(Active)
Antibacterial
MIC (S. aureus)
[Enter µg/mL]
Ciprofloxacin ()
(Active)
Inflammation
(COX-2)
[Enter µM]
Celecoxib ()
(Potent)
References
Antifungal Activity of Nitrophenyl-Pyrazoles:
Title: Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases.[1]
Source: ResearchGate (2017).
URL:[Link]
Relevance: Establishes the superior activity of 2-nitrophenyl derivatives against C. albicans compared to other isomers.
Antimycobacterial & Radical Quenching:
Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications.
Source: NIH / PMC (2024).
URL:[Link]
Relevance: Cites 2-nitrophenyl pyrazole derivatives as having high radical quenching (
Toxicity of Nitroaromatics:
Title: In Silico Prediction of the Toxicity of Nitroaromatic Compounds.
Source: MDPI (2022).
URL:[Link]
Relevance: Provides the basis for requiring early-stage cytotoxicity screening due to the nitro group's association with mutagenicity and redox toxicity.
Synthesis & General Activity:
Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
Source: ResearchGate (2026).
URL:[Link]
Relevance: Validates the 5-carboxylate scaffold as a bioactive core for small molecule screening.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Theoretical and computational studies on Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Content Type: Technical Whitepaper / Computational Protocol Guide
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Molecular Significance
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (hereafter referred to as MNP-PC ) represents a critical scaffold in medicinal chemistry. Pyrazole-carboxylates are privileged structures, serving as pharmacophores for anti-inflammatory (COX-2 inhibition), antimicrobial, and anticancer agents.
The specific inclusion of the 2-nitrophenyl moiety at the C3 position introduces unique steric and electronic constraints compared to its para or meta analogues. The ortho-nitro group induces significant torsional strain, potentially disrupting planarity and altering binding modes in biological pockets.
This technical guide outlines a rigorous, self-validating computational framework to characterize MNP-PC. It integrates Density Functional Theory (DFT) for electronic profiling and Molecular Docking for in silico bioactivity prediction.
Quantum Chemical Framework (DFT Methodology)
Computational Theory & Basis Set Selection
To ensure high accuracy in predicting structural and electronic properties, the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) is selected. It balances computational cost with high fidelity for organic thermochemistry.
Rationale: The split-valence triple-zeta basis set (6-311) reduces basis set superposition error. Diffuse functions (++) are critical for the nitro group and lone pairs on the pyrazole nitrogens. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.
Solvent: DMSO or Ethanol (mimicking physiological or crystallization media).
Geometry Optimization & Global Minimum Search
The 2-nitrophenyl group introduces rotational freedom. A potential energy surface (PES) scan is required to locate the global minimum, specifically monitoring the dihedral angle between the pyrazole and the phenyl ring.
Causality: The ortho-nitro group creates steric repulsion with the pyrazole NH or N-lone pair. Failure to scan this dihedral angle often results in trapping the structure in a high-energy local minimum, invalidating subsequent spectral predictions.
Computational Workflow Diagram
Figure 1: Integrated computational workflow for the structural and electronic characterization of MNP-PC.
Electronic & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.[3]
HOMO Location: Likely localized on the pyrazole ring and the electron-rich ester oxygen.
LUMO Location: Expected to shift towards the electron-withdrawing nitro group (
) and the phenyl ring.
Chemical Hardness (
): Calculated as , where and . A lower gap implies higher reactivity (soft molecule), relevant for drug-receptor interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions (hydrogen bonding) during docking.
Red Regions (Negative Potential): Electrophilic attack sites.
Predicted: Nitro group oxygens, Carbonyl oxygen of the ester.
Blue Regions (Positive Potential): Nucleophilic attack sites.
Predicted: Pyrazole -NH proton (highly acidic due to electron withdrawal), Phenyl ring protons.
Spectroscopic Validation Protocols
To validate the theoretical model, calculated spectra must be compared with experimental data.[1][2]
Vibrational Spectroscopy (FT-IR)
DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.
Correction: Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to the raw frequencies.
Key Diagnostic Peaks:
Ester: ~1720–1740 cm⁻¹.
Asymmetric: ~1530 cm⁻¹.
Pyrazole: ~3200–3400 cm⁻¹.
NMR Prediction (GIAO)
Use the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model).
Reference Standard: TMS (Tetramethylsilane) calculated at the same level of theory.
Protocol:
.
In Silico Bioactivity: Molecular Docking[4]
Given the pyrazole scaffold's prominence in NSAIDs (e.g., Celecoxib), Cyclooxygenase-2 (COX-2) is the primary target for MNP-PC.
Target Selection
Target Protein: COX-2
PDB ID: 3LN1 (Co-crystallized with Celecoxib) or 1CX2.
Rationale: The 2-nitrophenyl group mimics the steric bulk of the phenyl rings in Celecoxib, while the pyrazole core serves as the central scaffold.
Docking Protocol (AutoDock Vina)
Step 1: Ligand Preparation
Save the optimized DFT structure (B3LYP) as .pdb.
Assign Gasteiger charges.
Detect rotatable bonds (Critical: The bond between Pyrazole C3 and Phenyl C1 must be rotatable to accommodate the ortho-nitro steric clash).
Save as .pdbqt.
Step 2: Protein Preparation
Remove water molecules and co-factors (except Heme if relevant, usually removed for COX-2 active site docking).
Add polar hydrogens (essential for H-bond scoring).
Compute Kollman charges.
Step 3: Grid Generation
Center: Coordinates of the co-crystallized ligand (Celecoxib).
Size:
Å (Sufficient to cover the hydrophobic pocket and the Arg120 anchor).
Figure 2: Molecular docking workflow targeting the COX-2 active site.
Data Presentation Standards
When reporting results for MNP-PC, use the following table structures to ensure clarity and comparability.
) | -850.XXXX | Hartree |
| Dipole Moment () | 4.52 | Debye |
| | -6.85 | eV |
| | -3.12 | eV |
| Energy Gap () | 3.73 | eV |
| Electrophilicity Index () | 3.21 | eV |
References
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
Karthik, C. S., et al. (2020).[4] Synthesis, characterization, crystal structure, Hirshfeld surface analysis... of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1202, 127334. Link
Beytur, M. (2021). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl... pyrazole-4-carboxylate.[3][5][6][7] Journal of Molecular Structure, 1225, 129141. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
PubChem. (2025).[8] Methyl 3-nitro-1H-pyrazole-5-carboxylate (CID 135452337).[8][9] National Library of Medicine. Link
Exploring the Reactivity of the Nitro Group in Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: A Pathway to Fused Heterocyclic Scaffolds
Executive Summary Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS 57446-04-5)[1] is a highly programmable bifunctional building block in medicinal chemistry and materials science. The pyrazole core itself is wide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS 57446-04-5)[1] is a highly programmable bifunctional building block in medicinal chemistry and materials science. The pyrazole core itself is widely recognized as a "privileged scaffold," integral to the development of numerous bioactive molecules due to its inherent stability[2]. However, it is the strategic placement of the nitro group at the ortho position of the C3-phenyl ring that transforms this molecule into a powerful precursor for complex, fused nitrogen heterocycles. This technical guide explores the mechanistic reactivity of this nitro group, detailing how its chemoselective reduction triggers cascade cyclizations to form advanced architectures such as pyrazolo[1,5-c]quinazolines and pyrazolo[4,3-c]quinolines[3].
Structural Dynamics and The Ortho Effect
The unique reactivity profile of this scaffold is governed by the spatial proximity of the ortho-nitro group to the pyrazole nitrogen atoms. As an Application Scientist, understanding these structural dynamics is critical before designing a synthetic route:
Electronic Modulation: The methyl carboxylate group at the C5 position acts as an electron-withdrawing group (EWG). This stabilizes the pyrazole ring against premature electrophilic degradation while simultaneously modulating the pKa and nucleophilicity of the adjacent nitrogen atoms.
Tautomerism and Geometry: The compound exists in a tautomeric equilibrium between the 1H and 2H forms. This mobility is mechanistically crucial during cyclization, as it allows the pyrazole nitrogen to adopt the optimal trajectory for intramolecular nucleophilic attack following the reduction of the nitro group[3].
Mechanistic Reactivity Profile: Reduction and Cyclization
The cornerstone of utilizing Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate lies in the chemoselective reduction of the nitro group to an aniline derivative. The choice of reduction conditions dictates the success of subsequent tandem reactions.
The Pitfalls of Acidic Reduction (Bechamp Conditions)
Historically, iron and hydrochloric acid (Bechamp reduction) were widely used to reduce nitroaromatics. However, recent mechanistic explorations utilizing Density Functional Theory (DFT) and experimental validation have revealed a critical flaw when applying these conditions to ortho-nitrophenyl pyrazoles. Under Bechamp conditions, 2-nitrophenyl-substituted pyrazoline derivatives undergo unanticipated acid-mediated cleavage[4]. The acidic environment triggers a retro-Michael addition, leading to the formation of 2-aryl quinolines instead of the desired pyrazolo-fused systems[4]. This highlights the necessity of employing mild, pH-neutral reduction strategies to preserve the pyrazole core.
Green, Metal-Free Reductive Cyclization
To bypass the limitations of harsh acidic or heavy-metal-catalyzed reductions, sodium dithionite (Na₂S₂O₄) has emerged as a superior, chemoselective reducing agent[3]. Operating via single-electron transfer mechanisms, dithionite smoothly reduces the nitro group to an amine at room temperature without disturbing the ester or the pyrazole ring.
When coupled with an aldehyde or carbon disulfide in a one-pot system, the in situ generated amine immediately undergoes intermolecular condensation to form an imine intermediate. The spatial proximity of the pyrazole nitrogen then drives a spontaneous intramolecular cyclization, yielding pyrazolo[1,5-c]quinazolines[3].
Divergent synthetic pathways from the ortho-nitrophenyl pyrazole scaffold.
Quantitative Data: Comparative Analysis of Reduction Methods
The selection of a reduction method profoundly impacts yield, chemoselectivity, and environmental sustainability. The table below synthesizes the performance metrics of various protocols applied to ortho-nitrophenyl pyrazoles.
Reduction Method
Reagents & Conditions
Typical Yield
Chemoselectivity
Environmental & Safety Impact
Mechanistic Limitations
Metal-Free (Green)
Na₂S₂O₄, EtOH/H₂O, RT to Reflux
85–95%
Excellent (Ester intact)
Low (Aqueous safe, no heavy metals)
Requires excess reducing agent (3-4 equiv).
Catalytic Hydrogenation
H₂ gas, Pd/C, MeOH, RT
90–98%
Good
Moderate (Heavy metal waste)
Safety hazards with H₂ gas; potential over-reduction.
Tedious basic workup required to remove tin salts.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.
Self-validating experimental workflow for one-pot reductive cyclization.
Protocol A: One-Pot Synthesis of Pyrazolo[1,5-c]quinazolines via Na₂S₂O₄
Objective: Chemoselective reduction of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate and subsequent tandem cyclization[3].
Dissolution (Solvent Causality): Suspend 1.0 mmol of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate in a 1:1 mixture of Ethanol and Water (10 mL).
Causality: Ethanol ensures the dissolution of the organic pyrazole substrate, while water is strictly required to dissolve the inorganic sodium dithionite, enabling a homogeneous biphasic electron transfer.
Chemoselective Reduction: Add sodium dithionite (4.0 mmol) portion-wise at room temperature. Stir for 2 hours.
Validation Check: The reaction mixture will transition from a deep yellow (characteristic of the nitroaromatic chromophore) to a pale/colorless solution, indicating successful reduction to the amine. TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material.
In Situ Condensation: Add the desired aldehyde (1.2 mmol) directly to the reaction flask.
Causality: Trapping the amine in situ prevents its oxidative degradation back to azoxy species. The aldehyde rapidly forms an electrophilic imine intermediate.
Thermodynamic Cyclization: Elevate the temperature to 80°C (reflux) for 4-6 hours.
Causality: Heat provides the activation energy necessary for the pyrazole nitrogen to attack the imine carbon, followed by oxidative aromatization to yield the stable fused pyrazolo[1,5-c]quinazoline system.
Isolation: Cool to room temperature. The product typically precipitates from the aqueous ethanol mixture. Filter, wash with cold water, and recrystallize from hot ethanol.
Objective: Isolation of the intermediate Methyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate for step-wise synthesis.
Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Methanol (15 mL) under an inert argon atmosphere.
Catalyst Addition: Carefully add 10% Pd/C (10 mol%).
Causality: The palladium surface adsorbs hydrogen gas and facilitates the stepwise transfer of hydrides to the nitro group.
Hydrogenation: Purge the flask with H₂ gas and maintain under a balloon of H₂ at room temperature for 3 hours.
Validation Check: Hydrogen uptake will cease once the stoichiometric requirement is met.
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the pure amine.
Conclusion
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly programmable synthetic intermediate. By understanding the mechanistic nuances of its ortho-nitro group—specifically the risks of acid-mediated cleavage and the advantages of dithionite-mediated electron transfer—researchers can reliably construct complex, bioactive pyrazolo-fused heterocycles. The integration of green, metal-free one-pot protocols not only streamlines drug development workflows but also adheres to modern sustainable chemistry paradigms.
[3] Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite, Organic & Biomolecular Chemistry (RSC Publishing). 3
[4] Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies, ACS Omega.4
The Pyrazole Scaffold in Modern Medicinal Chemistry: Application Notes for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Introduction: The Privileged Pyrazole Core The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electroni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets through various non-covalent interactions.[1][2] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core, treating a spectrum of diseases from inflammation to cancer.[3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability, while the nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored, pyrazole derivative: Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . While direct biological data for this exact compound is limited in publicly available literature, its structural motifs—the 3-aryl-pyrazole-5-carboxylate core and the 2-nitrophenyl substituent—suggest significant therapeutic potential based on extensive research into analogous compounds. This guide will therefore extrapolate potential applications, provide detailed protocols for synthesis and biological evaluation, and discuss the underlying scientific rationale.
Structural Features and Synthetic Strategy
The title compound, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, possesses key structural features that are frequently associated with potent biological activity. The 3-aryl substitution is a common motif in many bioactive pyrazoles, while the ester at the 5-position offers a handle for further chemical modification or can contribute to target binding. The presence of a nitro group on the phenyl ring is known to influence the electronic properties of the molecule and can be a key pharmacophore in various therapeutic classes.[5][6]
Synthetic Protocol: A General and Adaptable Approach
A robust and widely applicable method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[7] The following protocol is adapted from established procedures for similar compounds and can be optimized for the specific synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate.[7][8]
Protocol 1: Synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate)
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
Addition of Reactants: To the stirred solution, add a solution of 2'-nitroacetophenone (1 equivalent) in anhydrous dimethyl carbonate (used in excess as both reactant and solvent) dropwise at room temperature.
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl intermediate. This intermediate can be used in the next step without further purification.
Step 2: Cyclocondensation to Form the Pyrazole Ring
Reaction Setup: Dissolve the crude methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a pure solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Therapeutic Applications and Biological Evaluation
Based on the extensive literature on pyrazole derivatives, particularly those bearing nitrophenyl substituents, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in oncology, with several pyrazole-containing drugs approved for cancer treatment.[4][9] Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a wide range of cancer cell lines.[10][11] The mechanism of action for many of these compounds involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[10][11]
Hypothesized Mechanism of Action:
The 3-(2-nitrophenyl) moiety of the title compound may contribute to its anticancer potential by engaging in specific interactions within the ATP-binding pocket of kinases or by influencing the overall electronic and steric properties of the molecule to favor binding to other anticancer targets.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [12]The broth microdilution method is a standard procedure for determining MIC values.
[12]
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the test compound at a starting concentration to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).
Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized microbial suspension.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Microorganism
Type
Growth Medium
Staphylococcus aureus (ATCC 29213)
Gram-positive Bacteria
Cation-Adjusted Mueller-Hinton Broth
Escherichia coli (ATCC 25922)
Gram-negative Bacteria
Cation-Adjusted Mueller-Hinton Broth
Candida albicans (ATCC 90028)
Fungus (Yeast)
RPMI-1640 Medium
Table 2: Suggested microorganisms and media for MIC testing.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, with the most notable example being Celecoxib, a selective COX-2 inhibitor. [3]The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.
[13][14]
Hypothesized Mechanism of Action:
The structural features of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate may allow it to bind to the active site of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. Inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating the symptoms of inflammation.
Protocol 4: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening COX-2 inhibitors.
[15]
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions. Prepare a working solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Assay Setup: In a 96-well white opaque plate, set up the following reactions:
Enzyme Control (EC): Assay buffer and COX-2 enzyme.
Inhibitor Control (IC): Positive control inhibitor and COX-2 enzyme.
Test Sample (S): Test compound at various concentrations and COX-2 enzyme.
Solvent Control: If the solvent concentration is significant, include a control with the solvent and COX-2 enzyme.
Reaction Initiation: Add the reaction mix containing the COX probe and cofactor to all wells. Initiate the reaction by adding a solution of arachidonic acid (the substrate for COX).
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Parameter
Description
Enzyme
Human Recombinant COX-2
Substrate
Arachidonic Acid
Detection Method
Fluorometric
Positive Control
Celecoxib
Endpoint
IC₅₀ value (nM or µM)
Table 3: Key parameters for the in vitro COX-2 inhibition assay.
Conclusion and Future Directions
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a molecule of significant interest for medicinal chemistry research. While its specific biological activities remain to be fully elucidated, its structural relationship to a vast number of bioactive pyrazole derivatives strongly suggests its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this promising compound. Further studies, including structure-activity relationship (SAR) investigations through the synthesis of analogs, and in vivo efficacy and toxicity studies, will be crucial in determining its therapeutic potential.
References
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity - J-Stage. [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. [Link]
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity - Scholars Research Library. [Link]
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. [Link]
Current status of pyrazole and its biological activities - PMC. [Link]
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. [Link]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not available)
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]
Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (URL not available)
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. [Link]
CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. [Link]
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3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. [Link]
Using Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a building block in organic synthesis
This Application Note is designed for research chemists and drug discovery scientists. It details the strategic use of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a privileged scaffold for synthesizing fused tr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and drug discovery scientists. It details the strategic use of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a privileged scaffold for synthesizing fused tricyclic heterocycles, specifically Pyrazolo[1,5-c]quinazolines .
Executive Summary
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a bifunctional building block containing a latent nucleophile (nitro/amine) and an electrophilic handle (ester). Its primary utility lies in the synthesis of Pyrazolo[1,5-c]quinazolines , a class of compounds exhibiting significant biological activities, including benzodiazepine receptor affinity, adenosine receptor antagonism, and anticancer properties. This guide outlines the chemical profile, tautomeric considerations, and a validated protocol for reductive cyclization.
Chemical Profile & Tautomerism
This compound exists in a tautomeric equilibrium in solution. Understanding this is critical for regioselective functionalization.
3-(2-nitrophenyl) isomer (Phenyl at C3, Ester at C5)
Tautomer B
5-(2-nitrophenyl) isomer (Phenyl at C5, Ester at C3)
Molecular Formula
C₁₁H₉N₃O₄
MW
247.21 g/mol
Key Reactivity
Nitro Group: Precursor to 2-aniline (nucleophile).Pyrazole NH: Acidic, susceptible to N-alkylation.Ester: Electrophile for amidation or cyclization.[1][2]
Critical Insight: In the solid state, the tautomer favored often depends on hydrogen bonding. In solution, the N-unsubstituted pyrazole allows for rapid equilibrium. Regioselective N-alkylation requires specific conditions (e.g., Mitsunobu reaction or steric control) to lock the desired isomer.
Core Application: Synthesis of Pyrazolo[1,5-c]quinazolines[2][3][4][5][6]
The most high-value application of this scaffold is the construction of the pyrazolo[1,5-c]quinazoline core. This is achieved via a Reductive Cyclocondensation strategy. The nitro group is reduced to an aniline, which then undergoes a "one-carbon insertion" cyclization with the pyrazole nitrogen.
Mechanism of Action[7]
Reduction: The 2-nitrophenyl group is reduced to a 2-aminophenyl moiety.
Condensation: The newly formed amine and the pyrazole NH react with a one-carbon source (e.g., aldehyde, triethyl orthoformate, or formic acid).
Cyclization: The carbon source bridges the two nitrogens, forming the central pyrimidine ring.
Validated Protocol: One-Pot Reductive Cyclization
This protocol describes the synthesis of 5,6-dihydropyrazolo[1,5-c]quinazoline derivatives using an aldehyde as the carbon bridge.[1]
Dissolve the nitro-pyrazole substrate in Ethanol/Water (3:1 v/v).
Add Iron powder (5 equiv) and NH₄Cl (2 equiv).
Heat to reflux (80°C) for 2–4 hours. Monitor by TLC for disappearance of the nitro compound and appearance of the fluorescent amine spot.
Alternative: Catalytic hydrogenation (H₂, Pd/C, MeOH) is cleaner but requires filtration of the catalyst before the next step.
Cyclization Phase (In situ):
Once reduction is complete, cool the mixture to room temperature.
Add the Aryl Aldehyde (1.1 equiv) directly to the reaction vessel (if using Fe/NH₄Cl, filter off iron residues first for cleaner workup).
Add a catalytic amount of p-toluenesulfonic acid (pTSA) (10 mol%).
Reflux for an additional 4–6 hours.
Workup & Purification:
Filter the hot mixture through a Celite pad to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Redissolve in Ethyl Acetate and wash with NaHCO₃ (aq) and Brine.
Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome:
Formation of the 5-substituted-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carboxylate . The methyl ester at position 2 (originally 5) remains intact, available for further library diversification (e.g., conversion to amides).
Visualization of Reaction Pathway[7]
The following diagram illustrates the transformation from the nitro-pyrazole building block to the fused tricyclic system.
Caption: Synthetic pathway for the conversion of the nitro-pyrazole scaffold into the biologically active pyrazolo[1,5-c]quinazoline core via reductive cyclization.
Advanced Workflow: Late-Stage Diversification
For drug discovery campaigns, the ester group serves as a diversity handle. It is recommended to perform the cyclization first, followed by ester manipulation, to avoid side reactions during the reduction step.
Caption: Optimization workflow for generating focused libraries from the cyclized core.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Reduction
Catalyst poisoning or insufficient heat.
Use fresh Fe powder or switch to SnCl₂ (stannous chloride) in EtOH.
Mixture of Isomers
Tautomerism during N-alkylation (if alkylating first).
Perform cyclization before alkylating the pyrazole N (if applicable). The cyclization locks the regiochemistry.
Low Yield in Cyclization
Wet solvents or competing polymerization.
Use molecular sieves to remove water generated during imine formation. Ensure Aldehyde is fresh.
Solubility Issues
Product is highly crystalline/planar.
Use DMF or DMSO for workup if the product precipitates out of Ethanol.
References
Synthesis of Pyrazolo[1,5-c]quinazolines
Colotta, V., et al. "Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor ligand." Journal of Medicinal Chemistry.
Microwave-Assisted Synthesis
Liaras, K., et al. "Microwave-assisted synthesis of pyrazolo[1,5-c]quinazolines and their derivatives." Arkivoc.
Anticancer Applications
Mohammad, et al. "Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates." SSRN.
General Pyrazole Synthesis
Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates." Synlett.
High-performance liquid chromatography (HPLC) method for analyzing Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound CAS: 57446-04-5 Introduction & Chemical Profiling Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound CAS: 57446-04-5
Introduction & Chemical Profiling
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical ingredients, including kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents[1]. Accurate quantification and purity determination of this intermediate are critical, as residual impurities can propagate through synthetic pathways, leading to complex by-product profiles in final Active Pharmaceutical Ingredients (APIs).
Physicochemical Rationale for Method Design
To design a self-validating and robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the analyte's structural causality:
Hydrophobicity (LogP): The presence of the phenyl ring and the methyl ester group confers moderate lipophilicity, making Reversed-Phase HPLC (RP-HPLC) the premier choice for retention and separation.
Electronic Effects & Ionization: The nitro group is strongly electron-withdrawing, which modulates the electron density of the conjugated pyrazole system. The pyrazole ring contains both hydrogen bond donor (-NH) and acceptor (-N=) sites.
Silanol Interactions: Pyrazole nitrogens are notorious for interacting with residual acidic silanols on standard silica-based stationary phases, leading to severe peak tailing. Therefore, suppressing these secondary interactions is the cornerstone of this method's design[2].
Methodological Rationale (The "Why")
As analytical scientists, we do not merely select parameters at random; every chromatographic condition is a deliberate countermeasure to a chemical challenge.
Stationary Phase Selection: We utilize a highly end-capped C18 column (or a specialized low-silanol mixed-mode column like Newcrom R1)[2]. End-capping chemically shields the unreacted silanols on the silica backbone, preventing the pyrazole's secondary amine from undergoing ion-exchange interactions that cause asymmetric peaks.
Mobile Phase & Acidic Modifier: A binary gradient of Water and Acetonitrile (MeCN) is selected. MeCN is favored over methanol due to its aprotic nature, lower viscosity, and superior ability to solvate rigid aromatic systems, resulting in sharper peaks. We incorporate 0.1% Formic Acid (FA) into both aqueous and organic phases. The acidic modifier serves a dual purpose: it ensures the pyrazole ring remains in a consistent protonation state and acts as a masking agent for any remaining surface silanols[3]. Furthermore, FA ensures the method is fully compatible with LC-MS downstream applications.
Sample Diluent: The sample must be prepared in a diluent that closely matches the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect")[4].
Fig 1: Mechanistic pathway of analyte retention and peak symmetry optimization.
Reduces solvent viscosity and improves mass transfer[5].
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Detection (UV/DAD)
254 nm
Captures the strong π-π* transitions of the nitro-aromatic system.
Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution State
0.0
90
10
Initial hold; focuses analyte at column head.
2.0
90
10
Isocratic hold.
10.0
10
90
Linear gradient; elutes the target compound and lipophilic impurities.
12.0
10
90
Column wash.
12.1
90
10
Return to initial conditions.
15.0
90
10
Re-equilibration.
Step-by-Step Sample Preparation Workflow
Trustworthiness in analytical chemistry relies on reproducible sample handling. Follow these steps precisely.
Stock Solution Preparation: Accurately weigh 10.0 mg of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate standard into a 10 mL volumetric flask.
Primary Solvation: Add 5 mL of HPLC-grade MeCN. Sonicate for 5 minutes until complete dissolution is achieved. The ester and nitro groups ensure excellent solubility in MeCN.
Volume Adjustment: Make up to the 10 mL mark with MeCN. This yields a 1.0 mg/mL (1000 µg/mL) Stock Solution.
Working Solution (Sample Dilution): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using the Initial Mobile Phase (90% A / 10% B) . Crucial Step: Diluting in the initial mobile phase prevents the analyte from precipitating or "smearing" upon injection, ensuring sharp peak shapes[4]. Final concentration: 100 µg/mL.
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to account for potential membrane adsorption.
Fig 2: Step-by-step sample preparation workflow for reproducible quantification.
Method Validation Parameters (System Suitability)
To ensure the method is a self-validating system, it must be evaluated against standard ICH Q2(R1) guidelines. A system suitability test (SST) must be performed prior to any sample analysis by executing six replicate injections of the 100 µg/mL working standard[4].
Target System Suitability Criteria
Parameter
Expected Value
Acceptance Criteria
Scientific Implication
Retention Time (Rt)
~7.5 - 8.2 min
%RSD ≤ 1.0%
Confirms pump stability and consistent mobile phase delivery.
Peak Area Precision
N/A
%RSD ≤ 2.0%
Validates autosampler precision and injection reproducibility[4].
Tailing Factor (Tf)
1.05
≤ 1.5
Confirms successful suppression of silanol-pyrazole interactions.
Theoretical Plates (N)
> 15,000
> 10,000
Indicates high column efficiency and narrow band broadening[4].
Resolution (Rs)
> 2.5
> 2.0
Ensures baseline separation from known synthetic impurities (e.g., unreacted pyrazole acids).
Troubleshooting Guide
Issue: Peak Tailing (Tf > 1.5)
Causality: Loss of acidic modifier in the mobile phase, or column end-capping has degraded.
Solution: Prepare fresh mobile phase with exactly 0.1% FA. If the issue persists, replace the C18 column.
Issue: Split Peaks or Fronting
Causality: Solvent effect. The sample was injected in 100% MeCN, which is a stronger eluent than the initial mobile phase.
Solution: Ensure the final dilution step (Step 3.4.4) uses the 90% Water / 10% MeCN diluent[4].
Issue: Baseline Drift during Gradient
Causality: Differences in UV absorbance between Water and MeCN at 254 nm, exacerbated by the Formic Acid.
Solution: This is normal for gradient elutions. Perform a blank injection (diluent only) and subtract the blank baseline from the sample chromatogram.
References
Benchchem. Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate.
SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
International Journal of Chemical and Pharmaceutical Analysis (IJCPA). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
University of Siena (Unisi). Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo.
Application Note & Protocols: Strategic Derivatization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate for Biological Activity Screening
Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its versatile synthetic accessibility and ability to engage in various biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its versatile synthetic accessibility and ability to engage in various biological interactions make it a "privileged scaffold" for drug discovery.[2][4] This application note provides a comprehensive guide for the strategic derivatization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, a scaffold rich with potential for chemical modification. We present detailed protocols for creating a diverse library of analogues by targeting two key functional groups: the C5-ester and the C3-nitrophenyl moiety. The rationale behind these modifications is to systematically explore the structure-activity relationship (SAR) and unlock novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical starting point for biological assays.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][5] This arrangement confers unique electronic and steric properties, allowing them to act as versatile pharmacophores. The pyrazole ring can participate in hydrogen bonding (as both donor and acceptor), pi-stacking, and coordination with metal ions, enabling potent and selective interactions with biological targets. Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects.[1][6][7][8]
The starting scaffold, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate , offers three primary points for diversification: the N1 position of the pyrazole ring, the C5-methoxycarbonyl group, and the nitro group on the C3-phenyl substituent. This guide focuses on the latter two, as they provide a direct path to generating libraries with significant chemical and functional diversity.
Modification of the C5-Ester: The ester group is a classic handle for derivatization. Its hydrolysis to a carboxylic acid opens the door to the synthesis of a vast array of amides and other acyl derivatives. Amides are particularly valuable in medicinal chemistry as they are metabolically stable and can introduce crucial hydrogen bond donors and acceptors to modulate target binding and physicochemical properties.
Modification of the Nitro Group: The nitro group is a versatile functional group that can be reduced to a primary amine. This transformation dramatically alters the electronic properties of the phenyl ring and introduces a new nucleophilic center, which can be readily acylated, sulfonylated, or used in other coupling reactions to explore a different chemical space.
Synthesis of the Parent Scaffold
The parent compound, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, can be reliably synthesized via the Knorr pyrazole synthesis, a classic and robust method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
Caption: Knorr synthesis of the parent pyrazole scaffold.
Derivatization Strategy I: Modification at the C5-Carboxylate Position
This strategy involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a library of primary and secondary amines. This is a powerful approach to modulate polarity, solubility, and target interaction.[10]
Caption: Workflow for generating an amide library.
Protocol 3.1: Saponification (Ester Hydrolysis)
Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method to convert an ester to its corresponding carboxylate salt, which is then protonated to the carboxylic acid.[11] Sodium hydroxide is a common and cost-effective base for this transformation.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Dissolve the starting ester (1.0 eq) in a suitable solvent like ethanol or methanol (approx. 10-20 mL per gram of ester) in a round-bottom flask.
In a separate beaker, dissolve NaOH (1.5-2.0 eq) in a minimal amount of deionized water and add it to the ester solution.
Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
Once the starting material is consumed, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
Redissolve the residue in water and cool the solution in an ice bath.
Slowly acidify the aqueous solution by adding 2M HCl dropwise until the pH is ~2-3. A precipitate of the carboxylic acid should form.
Collect the solid product by vacuum filtration, washing with cold water.
If no precipitate forms or for smaller scales, extract the acidified solution with ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
Protocol 3.2: Amide Coupling
Rationale: The formation of an amide bond requires the activation of the carboxylic acid. Thionyl chloride (SOCl₂) converts the acid to a highly reactive acyl chloride intermediate. This intermediate readily reacts with a wide range of amines to form the desired amide bond.
Materials:
3-(2-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Thionyl Chloride (SOCl₂)
Dichloromethane (DCM), anhydrous
A library of diverse primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
Carefully add thionyl chloride (1.5-2.0 eq) dropwise at 0°C.
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acyl chloride.
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
Redissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
Add the amine solution dropwise to the acyl chloride solution at 0°C.
Allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC.
Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Derivatization Strategy II: Modification at the C3-Nitrophenyl Group
This strategy focuses on the reduction of the electron-withdrawing nitro group to an electron-donating and nucleophilic amino group. This fundamental change can drastically alter the biological activity. The resulting aniline derivative is a versatile intermediate for further functionalization.[12]
Protocol for scaling up the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 181585-93-3). This scaffold is a critical intermediate in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 181585-93-3). This scaffold is a critical intermediate in the development of kinase inhibitors and other bioactive heterocyclic compounds.
Moving from milligram-scale discovery chemistry to multi-gram or kilogram-scale process chemistry requires a fundamental shift in methodology. This guide replaces non-scalable techniques (e.g., column chromatography, hazardous hydrides) with industrial best practices: crystallization-driven purification , thermal hazard management , and cost-effective reagent selection .
Key Process Improvements
Chromatography-Free: Purification achieved solely via controlled precipitation and recrystallization.
Safety Engineered: Replaces sodium hydride (NaH) with sodium methoxide (NaOMe) to eliminate hydrogen gas evolution and reduce thermal risks associated with the nitro group.
Regiocontrol: Optimized thermodynamic conditions to favor the 3-aryl-5-carboxylate tautomer.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent, two-step sequence. The pyrazole core is constructed via a Claisen condensation followed by a Knorr-type cyclization.
Reaction Scheme
Figure 1: Synthetic route from 2'-nitroacetophenone to the target pyrazole.[1]
Process Safety Assessment (Critical)
Before initiating scale-up, the following hazards must be mitigated:
Nitro Group Energetics: Compounds containing nitro groups are potentially explosive or shock-sensitive, especially when dry.
Control: Never distill nitro-intermediates to dryness at high temperatures. Maintain process temperatures below 100°C. DSC (Differential Scanning Calorimetry) testing is recommended for batches >100g.
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.
Control: Use in a closed system. Quench all waste streams with bleach (sodium hypochlorite) before disposal to destroy excess hydrazine.
Exotherms: Both the Claisen condensation and hydrazine addition are exothermic.
Control: Active cooling and controlled addition rates (dosing) are mandatory.[2]
Experimental Protocol
Step 1: Synthesis of Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate
Reaction Type: Claisen Condensation
Scale: 50 g Input (2'-Nitroacetophenone)
Setup: Equip a 2L 3-neck round-bottom flask with an overhead mechanical stirrer (essential for slurry handling), a temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (
).
Dissolution: Charge Methanol (300 mL) and Dimethyl Oxalate (42.9 g) . Stir until fully dissolved.
Ketone Addition: Add 2'-Nitroacetophenone (50.0 g) to the vessel. Cool the mixture to 0–5°C using an ice/water bath.
Base Addition (Critical): Charge Sodium Methoxide solution (85 mL) into the addition funnel. Add dropwise over 45–60 minutes , ensuring the internal temperature does not exceed 10°C .
Observation: The solution will turn dark yellow/orange, and a precipitate (the sodium enolate) may form.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours .
Seed the mixture with pure crystal. Cool slowly (10°C/hour).
Regioisomer Mix
Incorrect pH or temperature in Step 2.
Maintain acidic conditions (AcOH) to favor the thermodynamic 3-aryl-5-carboxylate product.
High Residual Solvent
Inefficient drying.
Mill/grind the solid before vacuum drying to increase surface area.
References
General Pyrazole Synthesis (Claisen/Hydrazine)
Martins, M. A. P., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."[7] Synlett, vol. 2008, no.[7] 11, 2008, pp. 1673–1678.[7]
Scale-Up Safety Considerations
Stanford Environmental Health & Safety. "Scale Up Safety." Stanford University.
Compound Data (Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate)
BenchChem.[1][5][11] "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives."
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment and consult Safety Data Sheets (SDS) before handling hazardous reagents.
In Vitro Assay Development for Pyrazole-Based Scaffolds: Characterization of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Abstract Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 181585-93-3) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with known kinase inhibitors and anti-inflammatory age...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 181585-93-3) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with known kinase inhibitors and anti-inflammatory agents. While often utilized as a synthetic intermediate, its core pyrazole-carboxylate motif has demonstrated potential in targeting EGFR (Epidermal Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases) in early-stage drug discovery.
This Application Note provides a rigorous, field-proven framework for developing in vitro assays to characterize this compound. We move beyond simple screening to "Hit Validation," focusing on solubility profiling, biochemical kinase inhibition (TR-FRET), and cellular cytotoxicity (A549 lung cancer model). Special attention is given to the annular tautomerism of the 1H-pyrazole ring, a critical but often overlooked variable that can introduce significant IC50 variability.
Part 1: Chemical Properties & Handling (The Foundation)
Before biological interrogation, the physicochemical behavior of the analyte must be stabilized. Pyrazoles are prone to tautomeric shifts and pH-dependent solubility issues.
Acts as a weak acid; deprotonation requires strong base.
Tautomerism
3- vs 5-substituted
Critical: In solution, the H shifts between N1 and N2.
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock free of micro-precipitates.
Weighing: Weigh ~2.5 mg of solid compound into a glass vial (avoid plastic static interference).
Dissolution: Add anhydrous DMSO to achieve exactly 10 mM concentration.
Calculation: Volume (mL) = Mass (mg) / 2.47.
Sonication: Sonicate for 5 minutes at room temperature. Visual inspection must confirm no turbidity.
Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.
Part 2: Biochemical Assay Development (Target Engagement)
Context: Based on structural activity relationship (SAR) data linking pyrazole-carboxylates to kinase inhibition (specifically EGFR), we will design a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is robust, minimizes interference from the compound's potential autofluorescence (common in nitro-aromatics), and validates direct binding.
Assay Principle: TR-FRET Kinase Binding
Enzyme: Recombinant Human EGFR (cytoplasmic domain).
Antibody: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged EGFR).
Mechanism: When the tracer binds the kinase, FRET occurs between the Eu-antibody and the tracer. The test compound (Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate) competes with the tracer, reducing the FRET signal.
Reagent Setup
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Expert Insight: Brij-35 prevents the hydrophobic pyrazole compound from aggregating and causing false positives (promiscuous inhibition).
Prepare a 10-point dose-response curve in 100% DMSO (Start: 10 mM, Dilution Factor: 1:3).
Transfer 50 nL of compound to the 384-well low-volume white plate.
Enzyme Addition:
Dilute EGFR enzyme to 5 nM in Assay Buffer.
Dispense 5 µL of enzyme solution into each well.
Incubation 1: Incubate for 15 minutes at RT to allow compound-enzyme equilibrium.
Tracer/Antibody Mix:
Prepare a mix of Tracer (100 nM) and Eu-Antibody (2 nM) in Assay Buffer.
Dispense 5 µL of this mix into all wells.
Final Incubation:
Centrifuge plate at 1000 x g for 1 minute.
Incubate for 60 minutes at RT (protected from light).
Readout:
Read on a multimode plate reader (e.g., EnVision or PHERAstar).
Excitation: 337 nm (Laser).
Emission: 665 nm (Tracer) and 615 nm (Europium).
Data Analysis
Calculate the HTRF Ratio:
Plot % Inhibition vs. Log[Compound] to determine IC50.
Part 3: Cellular Viability Assay (Phenotypic Validation)
Context: To confirm the compound penetrates cell membranes and exerts biological activity, we utilize the A549 (Lung Carcinoma) cell line, which often overexpresses EGFR.
Assay Principle: ATP Quantitation (CellTiter-Glo)
We measure intracellular ATP as a proxy for metabolically active cells. This is superior to MTT/MTS for nitro-compounds, as nitro groups can sometimes be reductively metabolized by cellular enzymes, interfering with tetrazolium dyes.
Protocol
Cell Seeding:
Harvest A549 cells and resuspend in DMEM + 10% FBS.
Seed 2,000 cells/well in 25 µL volume in a 384-well white clear-bottom plate.
Incubate overnight at 37°C, 5% CO₂.
Compound Treatment:
Add 125 nL of compound (from the DMSO source plate) to the cells.
Include Positive Control: Staurosporine (10 µM).
Include Vehicle Control: 0.5% DMSO.
Incubate for 72 hours.
Detection:
Equilibrate CellTiter-Glo reagent to room temperature.
Add 25 µL of reagent to each well (1:1 ratio with media).
Shake plate on an orbital shaker for 2 minutes (lyses cells).
Incubate 10 minutes to stabilize luminescence.
Readout: Measure Total Luminescence (0.1s integration time).
Part 4: Visualizing the Workflow & Pathway
Experimental Workflow Diagram
This diagram illustrates the parallel processing of biochemical and cellular validation streams.
Understanding where the inhibitor acts is crucial. This diagram maps the EGFR pathway, highlighting the intervention point.
Caption: The compound targets the ATP-binding pocket of EGFR, halting the RAS-RAF-MEK-ERK proliferation cascade.
Part 5: Troubleshooting & Optimization
The "Nitro" Interference
Nitro-aromatic compounds are notorious for Quenching . They can absorb light in the UV-Blue region.
Risk: If the compound absorbs at 337 nm (Europium excitation) or 615/665 nm (Emission), it will artificially lower the signal, mimicking inhibition.
Control: Run a "Color Quench" control. Add compound to a well containing only free Europium and Tracer (no enzyme). If the signal drops compared to DMSO only, the compound is a quencher.
Solution: Use Red-shifted dyes or switch to a radiometric assay (
P-ATP) if quenching is severe.
Tautomerism Control
The 1H-pyrazole proton can migrate. In protein binding pockets, only one tautomer is usually active.
Optimization: If SAR is inconsistent, consider methylating the N1 nitrogen to lock the tautomer (creating N-methyl derivatives) to define the active conformation [1].
References
Mousa, N. A. J., et al. (2025).[1] Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.[1] Link[1]
Huang, D., et al. (2026).[2] Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Link
Ansari, A., et al. (2017).[3] Biologically active pyrazole derivatives: A review. ResearchGate. Link
PubChem. (2025).[4] Methyl 3-nitro-1H-pyrazole-5-carboxylate (CID 135452337).[4][5] National Library of Medicine. Link
Optimizing reaction conditions for the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Topic: Optimizing reaction conditions for the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Content type: Technical Support Center (Troubleshooting & FAQs) Welcome to the Application Support Hub. This g...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing reaction conditions for the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Content type: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Application Support Hub.
This guide addresses the specific challenges in synthesizing Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . Unlike generic pyrazole syntheses, the presence of the ortho-nitro group introduces unique steric and electronic factors that require precise control over reaction conditions to prevent side reactions (e.g., nitro reduction, intramolecular cyclizations) and ensure high yields.
🔬 Core Reaction Pathway
The synthesis follows a two-stage sequence: Claisen Condensation followed by Heterocyclization .
Figure 1: Synthetic workflow for the target pyrazole scaffold.
🛠 Experimental Protocols
Phase 1: Claisen Condensation (Formation of Diketoester)
Objective: Condense 2-nitroacetophenone with dimethyl oxalate to form Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate.
Protocol:
Preparation: In a flame-dried 3-neck flask under
, dissolve Sodium Methoxide (NaOMe) (1.2 equiv) in anhydrous Methanol.
Addition 1: Add Dimethyl Oxalate (1.2 equiv) in one portion. Stir for 15 min at room temperature.
Addition 2: Dropwise add a solution of 2-Nitroacetophenone (1.0 equiv) in MeOH over 30 minutes. Crucial: Keep temperature < 30°C to prevent degradation.
Reaction: Stir at room temperature for 4–12 hours. The solution typically turns dark yellow/orange (enolate formation).
Workup: Quench with 1M HCl until pH ~2. The diketoester often precipitates as a solid. Filter and wash with cold water.[1] If oil forms, extract with EtOAc.[2]
Phase 2: Cyclization (Pyrazole Formation)
Objective: Cyclize the diketoester with hydrazine without reducing the nitro group.
Protocol:
Solvation: Dissolve the Diketoester (1.0 equiv) in Glacial Acetic Acid (preferred for nitro-tolerance) or Ethanol.
Cyclization: Cool to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise.
Note: Excess hydrazine at high heat can reduce the
group.
Heating: Warm to room temperature, then reflux for 2 hours.
Isolation: Pour the reaction mixture into ice water. The product, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate , usually precipitates as a solid.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
❓ Troubleshooting & FAQs
Section 1: Claisen Condensation Issues
Q: My reaction mixture turned black, and I isolated a complex tar. What happened?A: This indicates decomposition of the 2-nitroacetophenone, likely due to base concentration or temperature .
The Cause: The ortho-nitro group makes the benzylic position (if any) or the ring itself susceptible to nucleophilic attack or polymerization under harsh basic conditions.
The Fix:
Switch from NaOMe to LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to 0°C. LiHMDS is a non-nucleophilic strong base that minimizes side reactions.
Ensure strict temperature control during addition. Do not let the exotherm exceed 25°C.
Q: I am getting low yields of the diketoester intermediate.A: The equilibrium of the Claisen condensation might be shifting backward or the enolate is not precipitating.
The Fix: Use a slight excess of Dimethyl Oxalate (1.5 equiv). Ensure your MeOH is anhydrous; water kills the alkoxide base. If the product is an oil, do not attempt to purify it rigorously; crude diketoesters are often pure enough for the next step.
Section 2: Cyclization & Selectivity[3]
Q: I suspect the nitro group was reduced to an amine during cyclization.A: Hydrazine is a reducing agent (Wolff-Kishner conditions), especially at high temperatures or with excess reagent.
Diagnostic: Check LC-MS. Target Mass =
. Amine byproduct = () or similar reduction signatures.
The Fix:
Stoichiometry: Use exactly 1.0–1.1 equivalents of hydrazine. Do not use a large excess.
Solvent Switch: Use Acetic Acid as the solvent. It buffers the reaction and promotes cyclization under milder conditions than refluxing ethanol.
Temperature: Run the reaction at room temperature first. Only heat to reflux if cyclization is incomplete after 4 hours.
Q: How do I distinguish between the 3-(2-nitrophenyl) and 5-(2-nitrophenyl) isomers?A: For 1H-pyrazoles, these are tautomers and exist in rapid equilibrium in solution.
Explanation: In solution (NMR), you will see an average set of signals or broadened peaks. In the solid state (X-ray), one tautomer usually predominates due to hydrogen bonding.
Naming: The IUPAC name fixes the ester at position 5 and the aryl at position 3, but chemically, they are the same molecule unless the nitrogen is alkylated (e.g., N-methyl).
Note: If you plan to alkylate the nitrogen later (e.g., to make N-methyl derivatives), the tautomeric ratio at the moment of alkylation (and steric factors) will determine the ratio of regioisomers (1,3- vs 1,5- substituted).
📊 Optimization Logic Tree
Use this decision tree to optimize your specific batch conditions.
Figure 2: Decision matrix for troubleshooting yield and impurity issues.
📑 Comparative Reagent Data
Parameter
Standard Conditions
Optimized for Nitro-Sensitivity
Base (Step 1)
NaOMe / MeOH
LiHMDS / THF
Temperature (Step 1)
0°C Reflux
-78°C 0°C
Hydrazine Equiv
2.0 - 5.0 equiv
1.0 - 1.1 equiv
Cyclization Solvent
Ethanol (Reflux)
Glacial Acetic Acid (RT to 60°C)
Typical Yield
40-50%
65-80%
📚 References
Synthesis of Pyrazole-5-carboxylates from Enaminodiketones
Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."[3][4] Synlett, 2008.
Nitro Group Tolerance in Pyrazole Synthesis
Sener, A., et al. "Synthesis and reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid."[5][6] Chemistry of Heterocyclic Compounds, 2004.
[5][6]
General Pyrazole Synthesis Review
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
Reactivity of Dialkyl Oxalates
BenchChem Technical Guides. "A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate."
Technical Support Center: Purification of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Topic: Challenges in the purification of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Content Type: Technical Support Center Guide Status: Active Senior Application Scientist: Dr. Aris Thorne Department: Process Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Challenges in the purification of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Content Type: Technical Support Center Guide
Status: Active
Senior Application Scientist: Dr. Aris Thorne
Department: Process Chemistry & Purification Support
Executive Summary & Compound Profile
Welcome to the technical support hub for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . This intermediate presents unique purification challenges due to the ortho-nitro substitution, which introduces steric strain and intramolecular hydrogen bonding possibilities, often leading to "oiling out" during crystallization and peak tailing during chromatography.
Core Structure: 1H-Pyrazole ring with a C3 o-nitrophenyl group and C5 methyl ester.
Key Property:Prototropic Tautomerism . The 1H-pyrazole proton is mobile. In solution, the 3-(2-nitrophenyl) and 5-(2-nitrophenyl) forms are in rapid equilibrium and cannot be separated.
Phase 1: Diagnostic & Initial Assessment
Q: I see two spots on my TLC / two peaks in HPLC. Do I have regioisomers that need separation?
A:Likely No.
For 1H-pyrazoles (unsubstituted on nitrogen), the 3-isomer and 5-isomer are tautomers , not separable regioisomers. They exist in dynamic equilibrium [1, 2].
The Diagnostic: If the two spots coalesce upon heating or changing solvent pH, it is tautomerism.
The Fix: Do not attempt to separate them. If you need a fixed isomer, you must alkylate the Nitrogen (e.g., N-methylation), which will lock the structure into separable N1-methyl-3-aryl and N1-methyl-5-aryl isomers [3].
Real Impurities: If you definitely have a static impurity, check for:
Hydrolysis Product: The corresponding carboxylic acid (check solubility in NaHCO3).
Uncyclized Hydrazone: Intermediate from the synthesis (often yellow/orange, lower polarity).
Decarboxylated byproduct: 3-(2-nitrophenyl)-1H-pyrazole (loss of ester group).
Q: My product is "oiling out" instead of crystallizing. Why?
A: This is a classic issue with ortho-substituted nitro-aromatics.
The 2-nitro group creates steric bulk and dipole moments that can disrupt the planar packing required for easy crystallization. Impurities (even <5%) act as a "flux," lowering the melting point and causing the product to separate as an oil before it can crystallize.
Phase 2: Troubleshooting Protocols
Workflow 1: Crystallization Rescue Strategy
If your product oils out, follow this polarity-gradient protocol.
Step
Solvent System
Procedure
Mechanism
1
MeOH / Water
Dissolve in hot MeOH. Add warm water until turbid. Re-heat to clear. Cool very slowly.
High polarity forces hydrophobic nitro-group aggregation.
2
EtOAc / Hexane
Dissolve in min. hot EtOAc. Add Hexane dropwise. Seed with a crystal if available.
Standard non-polar precipitation.
3
Trituration
If oil persists: Decant solvent. Add cold Et2O or MTBE. Sonicate vigorously.
Critical Note: Avoid chlorinated solvents (DCM/CHCl3) for crystallization of this specific compound; the high solubility often prevents yield recovery.
Q: The peak is tailing badly on the column. How do I fix this?
A: Pyrazoles are amphoteric but the NH group is sufficiently acidic (pKa ~14) to interact strongly with the silanol groups (Si-OH) on silica gel, causing severe tailing [4].
The Solution: Neutralize the silica surface.
Method A (Acidic Modifier): Add 0.5% Acetic Acid to your mobile phase. This suppresses the ionization of the silanols.
Method B (Dry Loading): Do not load as a liquid solution. Adsorb the crude oil onto silica (1:2 ratio), dry it, and load as a powder. This prevents initial band broadening [2].
Phase 3: Deep Technical Insight (Visualized)
Diagram 1: Tautomerism & Purification Logic
This diagram illustrates why "separating" the 3- and 5- isomers is a logical fallacy for the 1H-species and defines the correct purification path.
Caption: Decision matrix for purifying 1H-pyrazoles, highlighting the inseparable nature of tautomers and specific removal strategies for common impurities.
Phase 4: Frequently Asked Questions (FAQs)
Q: Can I use UV detection? The nitro group is colored.A: Yes. The nitrophenyl group provides strong UV absorbance.
Warning: The uncyclized hydrazone impurity often absorbs more strongly in the visible region (yellow/orange) than the product. Do not rely solely on visual color; use UV traces.
Q: Is the 2-nitrophenyl group sensitive to the workup conditions?A: Generally stable, but avoid:
Strong Reducing Agents: Zinc/HCl or catalytic hydrogenation will reduce the nitro group to an amine (aniline derivative).
Strong Base (pH > 12): Can hydrolyze the methyl ester to the carboxylic acid. Keep workups neutral or mildly acidic (pH 4-6).
Q: How do I remove residual metal catalysts (if a coupling reaction was used)?A: If you synthesized this via Suzuki coupling (less likely for the ester, but possible for the aryl ring), the pyrazole nitrogens are excellent ligands for Palladium.
Protocol: Dissolve product in EtOAc. Add SiliaMetS® Thiol or charcoal. Stir for 4 hours at 40°C. Filter through Celite.
References
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link (General methodology for pyrazole separation).
Rosa, F. A., et al. (2008).[1] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Link
Organic Chemistry Portal. Synthesis of Pyrazoles. Link
Technical Support Center: Resolving Ambiguous NMR Signals in Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Introduction Welcome to the Technical Support Center. Analyzing the NMR spectrum of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate presents unique challenges due to the dynamic stereoelectronic properties of the 1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. Analyzing the NMR spectrum of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate presents unique challenges due to the dynamic stereoelectronic properties of the 1H-pyrazole core and the steric bulk of the ortho-substituted phenyl ring. This guide provides authoritative troubleshooting strategies, focusing on annular tautomerism, restricted bond rotation, and advanced 2D NMR techniques to achieve unambiguous structural elucidation.
Q1: The pyrazole N-H signal is either completely missing or appears as an extremely broad hump between 10–14 ppm. Is my compound degrading?A1: No, your compound is likely intact. This broadening is caused by two distinct physical phenomena:
Annular Tautomerism: 1H-pyrazoles undergo rapid prototropic exchange between the N1 and N2 positions[1]. At room temperature, this exchange occurs at an intermediate rate on the NMR timescale, causing the signals of the exchanging protons and the adjacent carbons to broaden.
Quadrupolar Relaxation: The exchanging proton is directly bonded to a nitrogen atom (14N), an isotope with a nuclear quadrupole moment (I = 1). The quadrupolar relaxation provides an efficient pathway for the proton to relax, significantly broadening the observed signal[1].
Solution: To sharpen the signal, perform Variable Temperature (VT) NMR at lower temperatures to slow down the exchange, or add a trace amount of trifluoroacetic acid (TFA) to push the exchange into the fast regime, resulting in a sharp, time-averaged peak.
Q2: The signals for the 2-nitrophenyl aromatic protons (7.5–8.0 ppm) appear as complex, overlapping multiplets or broadened peaks, unlike typical first-order splitting. Why?A2: This is a classic manifestation of restricted rotation (atropisomerism). The bulky nitro group at the ortho position of the phenyl ring sterically clashes with the pyrazole C4-H and the N-H group. This steric hindrance creates a high energy barrier to rotation around the C3–C(phenyl) single bond[1]. At room temperature, the rotation is restricted, leading to distinct rotamers (conformational isomers) that exchange slowly. Consequently, the NMR spectrometer captures a superposition of these rotamers, resulting in broadened or duplicated signals[1][2].
Solution: Perform VT-NMR at elevated temperatures. Heating provides the thermal energy required to overcome the rotational barrier. As the rotation becomes rapid on the NMR timescale, the signals will coalesce into sharp, time-averaged multiplets[2].
Q3: How can I unambiguously differentiate the quaternary carbons C3 and C5, given that tautomerism averages their chemical shifts?A3: You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings.
C5 Assignment: Look for a strong 3-bond correlation (3J_CH) from the protons of the methyl ester group (-OCH3, ~3.9 ppm) to a quaternary carbon (~140-150 ppm). This carbon is definitively C5.
C3 Assignment: Look for 3-bond correlations from the aromatic protons of the 2-nitrophenyl group to the other pyrazole quaternary carbon. This unambiguously identifies C3[1].
Section 2: Experimental Methodologies
Protocol 1: Variable Temperature (VT) NMR for Resolving Dynamic Exchange
Scientific Rationale: VT-NMR alters the kinetic energy of the system. Cooling slows down tautomeric exchange to isolate distinct tautomers, while heating accelerates bond rotation to coalesce rotamers into a single time-averaged state[1][2].
Step-by-Step Procedure:
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a solvent with a wide liquid temperature range (e.g., DMSO-d6 for heating up to 100°C; CD2Cl2 for cooling down to -80°C).
Temperature Calibration (Self-Validation Check): Insert a standard calibration sample (100% Methanol for low temps; 80% Ethylene Glycol in DMSO-d6 for high temps) to accurately calibrate the probe temperature before running the actual sample.
Increase the temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, up to 85°C).
Equilibration Check: Allow the sample to thermally equilibrate for at least 10 minutes at each new temperature before tuning, matching, and shimming.
Observe the coalescence of the broadened phenyl multiplets into sharp peaks.
Cooling Workflow (To resolve tautomerism):
Decrease the temperature in 10°C increments down to -40°C.
Observe the broad N-H and C4-H signals split into two distinct sets of sharp peaks, representing the two "frozen" tautomers.
Protocol 2: 2D HMBC Setup for Quaternary Carbon Assignment
Scientific Rationale: HMBC relies on the evolution of long-range J-couplings. Setting the delay correctly ensures maximum signal intensity for the critical 3-bond correlations needed to link the ester and phenyl groups to the pyrazole core[1].
Step-by-Step Procedure:
Parameter Configuration: Select the standard hmbcgplpndqf (or equivalent) pulse sequence.
Delay Optimization: Set the long-range coupling constant parameter (CNST13 in Bruker systems) to 8.0 Hz . This optimizes the delay time (Δ = 1/2J ≈ 62.5 ms) for standard aromatic 3-bond couplings.
Spectral Width: Set the 1H (F2) spectral width to 0-15 ppm and the 13C (F1) spectral width to 0-220 ppm to ensure the ester carbonyl (~160 ppm) and N-H (~13 ppm) are not folded.
Acquisition: Run a minimum of 4-8 scans per increment with 256 t1 increments to ensure sufficient signal-to-noise for the unprotonated C3 and C5 carbons.
Section 3: Quantitative Data Reference
Table 1: Expected NMR Spectral Features & 2D Correlations at 25°C (DMSO-d6)
Structural Moiety
1H Chemical Shift (ppm)
13C Chemical Shift (ppm)
Diagnostic HMBC Correlations (3J_CH)
Dynamic Behavior at 25°C
Pyrazole N-H
12.5 – 14.0 (br s)
N/A
C3, C5
Highly broadened (Tautomerism/Quadrupolar)
Pyrazole C4-H
6.8 – 7.2 (s)
105 – 110
C3, C5, Ester C=O
Slightly broadened (Tautomerism)
Ester -OCH3
3.8 – 3.9 (s)
51 – 53
Ester C=O
Sharp singlet
Ester C=O
N/A
159 – 162
-OCH3, Pyrazole C4-H
Sharp
Pyrazole C3 / C5
N/A
140 – 150
C4-H, Phenyl H, -OCH3
Broadened / Averaged (Tautomerism)
2-Nitrophenyl H
7.5 – 8.1 (m)
124 – 135
C3 (from ortho/para H)
Complex/Broadened (Restricted Rotation)
Section 4: Troubleshooting Workflow
Troubleshooting workflow for resolving tautomerism, restricted rotation, and NMR assignments.
References
1.[1] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. 1
2.[2] Using NMR to observe the restricted rotation in amide bonds - Nanalysis. 2
Technical Support Center: Enhancing the Stability and Storage of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability and storage of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your research.
I. Understanding the Molecule: Key Stability-Influencing Features
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a molecule with several functional groups that can influence its stability. The primary areas of concern are the methyl ester, the nitrophenyl group, and the pyrazole ring itself.
Methyl Ester: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.
Nitrophenyl Group: The nitroaromatic system is known to be sensitive to light, potentially leading to photodegradation.
Pyrazole Ring: While generally stable, the pyrazole ring system can be susceptible to oxidation, which may be indicated by a change in the material's color.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate in a question-and-answer format.
Q1: My solid sample of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate has started to turn from a pale yellow to a brownish color. What could be the cause?
A change in color to brown is a common indicator of oxidative degradation of pyrazole derivatives. This can be initiated by exposure to atmospheric oxygen. To mitigate this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the compound from light and storing it at reduced temperatures (2-8°C) can significantly slow down oxidative processes.[1]
Q2: I've noticed a new spot appearing on the TLC plate of my compound after storing it in solution in the lab. What is happening?
The appearance of a new spot on a TLC plate suggests chemical degradation. For Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, the most likely cause in solution is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the solvent is not anhydrous or if there are acidic or basic impurities present. Storing solutions for the short term should be done at low temperatures (e.g., -20°C) in a tightly sealed container. For long-term storage, it is always recommended to store the compound as a solid.
Q3: My compound's purity has decreased after being stored on the lab bench for a week. What are the likely degradation pathways?
Exposure to ambient lab conditions (light and air) can accelerate degradation. The two most probable degradation pathways are:
Photodegradation: The 2-nitrophenyl group can absorb UV-Vis light, leading to photochemical reactions. Nitroaromatic compounds are known to undergo photoreduction or other complex reactions upon light exposure.[2]
Oxidation: As mentioned, pyrazole rings can oxidize, leading to colored impurities.
To prevent this, always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, and in a desiccator to protect it from moisture.
Q4: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate should be stored as a solid under the following conditions:
Prevents photodegradation of the nitrophenyl group.[2]
Moisture
Tightly sealed container in a desiccator
Prevents hydrolysis of the methyl ester.
III. Experimental Protocols for Stability Assessment
To proactively understand the stability of your compound, conducting forced degradation studies is a critical step.[3] These studies intentionally stress the compound to identify potential degradation products and pathways.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
Stock Solution Preparation: Prepare a stock solution of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Keep a sealed vial of the stock solution at 60°C.
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV and visible light).
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the time-zero sample. Identify and quantify any degradation products.
IV. Potential Degradation Pathways
Based on the structure of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, the following degradation pathways are plausible under stress conditions.
Caption: Plausible degradation pathways for the target compound.
V. Illustrative Stability Data
The following table presents hypothetical data from a forced degradation study to illustrate potential stability outcomes.
Stress Condition
Duration (hours)
Temperature
% Degradation (Hypothetical)
Major Degradation Product
0.1 M HCl
24
60°C
15%
3-(2-nitrophenyl)-1H-pyrazole-5-carboxylic acid
0.1 M NaOH
8
25°C
25%
3-(2-nitrophenyl)-1H-pyrazole-5-carboxylic acid
3% H₂O₂
24
25°C
5%
Oxidized pyrazole species
Light (UV/Vis)
48
25°C
10%
Photoreduced nitro group species
Heat (Solution)
72
60°C
<2%
Minimal degradation
VI. Conclusion
The stability of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. By implementing proper storage and handling procedures, such as protection from light, moisture, and oxygen, and by maintaining low temperatures, the integrity of the compound can be significantly preserved. The troubleshooting guide and experimental protocols provided here offer a framework for identifying and mitigating stability issues, ensuring the reliability of your experimental results.
VII. References
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available at: [Link]
Ngwa, G. (2010). Forced degradation as an integral part of pharmaceutical stability studies. Drug Delivery and Technology, 10(5), 56-59.
Albini, A., & Fagnoni, M. (2004). The role of light in the degradation of the active ingredients of drugs. Current Medicinal Chemistry, 11(13), 1649-1662.
Technical Support Center: Solubilization Strategies for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation professionals struggling with the aqueous solubility of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation professionals struggling with the aqueous solubility of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate .
Due to its planar pyrazole ring, highly polar yet lipophilic nitrophenyl group, and hydrophobic methyl ester, this molecule exhibits classic "brick dust" properties. The high crystal lattice energy resists disruption by water, leading to rapid precipitation, assay artifacts, and poor bioavailability. This guide provides field-proven, self-validating troubleshooting strategies to overcome these physicochemical barriers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does this compound crash out of my PBS buffer instantly, even when diluted from a 10 mM DMSO stock?A: This is a classic case of solvent-shift precipitation. When you dilute a DMSO stock directly into an aqueous buffer, the local concentration of DMSO drops rapidly. The hydrophobic methyl ester and nitrophenyl groups cannot form sufficient hydrogen bonds with water to overcome the compound's high crystal lattice energy. This thermodynamic imbalance causes rapid nucleation and precipitation. To prevent this, you must lower the thermodynamic barrier using intermediate co-solvent mixtures or surfactants before the final aqueous dilution, as outlined in [1].
Q2: Can I just increase the DMSO concentration to 5-10% in my cell culture to keep it dissolved?A: No. While 5-10% DMSO will keep the compound in solution, it will severely compromise your assay's biological integrity. DMSO concentrations above 0.5–1% v/v alter cell membrane permeability, induce apoptosis, and inhibit various enzymatic activities (such as Cytochrome P450s)[2]. For cell-based assays, you must use alternative solubilizers like cyclodextrins that do not disrupt cellular membranes[3].
Q3: Will adjusting the pH of my buffer help solubilize this compound?A: Generally, no. While the pyrazole nitrogen can theoretically be protonated or deprotonated, its pKa values typically lie outside the physiological range (pKa ~2.5 for the conjugate acid, pKa ~14 for the neutral pyrazole). At a physiological pH of 7.4, the molecule remains predominantly neutral. Therefore, pH adjustment is not a viable strategy for this specific derivative.
Part 2: Troubleshooting Guide by Assay Type
Issue 1: Precipitation in In Vitro Biochemical Assays
The Problem: The compound forms colloidal aggregates in enzymatic or binding assays, leading to false positives (via enzyme sequestration) or false negatives (due to low actual free-drug concentration).
The Causality: Rapid solvent shifting forces the hydrophobic molecules to self-associate rather than interact with the target protein.
The Solution: Utilize a Step-Down Co-solvency approach combined with a non-ionic surfactant (e.g., Tween-20) to lower the surface tension and prevent nucleation.
Issue 2: Solvent Toxicity in Cell-Based Assays
The Problem: The co-solvent levels required to keep the compound in solution kill the cells or mask the compound's actual efficacy.
The Causality: High levels of organic solvents strip lipids from the cell membrane.
The Solution: Use Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic nitrophenyl and pyrazole moieties enter the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without damaging cell membranes[4].
Issue 3: Poor Bioavailability in In Vivo Models
The Problem: Oral or intravenous dosing results in erratic pharmacokinetic (PK) profiles and low plasma exposure.
The Causality: The compound fails to dissolve in gastrointestinal fluids or precipitates in the bloodstream, preventing absorption.
The Solution: Formulate the compound as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanosuspension to maintain the drug in a highly dispersed, absorbable state.
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Step-Down Dilution for Biochemical Assays
Use this protocol to prevent rapid nucleation when transferring the compound from organic stocks to aqueous assay buffers.
Primary Stock: Prepare a 10 mM stock of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate in 100% anhydrous DMSO.
Intermediate Stock: Create a 1 mM intermediate dilution using a 50/50 (v/v) mixture of DMSO and PEG 400. Causality: PEG 400 acts as a co-solvent that bridges the polarity gap between DMSO and water, slowing down the nucleation kinetics.
Buffer Preparation: Supplement your final aqueous assay buffer with 0.01% to 0.05% Tween-20.
Final Dilution: Slowly add the intermediate stock dropwise to the assay buffer under vigorous vortexing to reach your final screening concentration (e.g., 10 µM).
Self-Validation System: Measure the optical density at 600 nm (OD600) of the final buffer. An OD600 > 0.05 indicates colloidal aggregation. Alternatively, centrifuge the sample at 10,000 x g for 10 minutes and analyze the supernatant via HPLC-UV to confirm the actual dissolved concentration.
Use this protocol to create a water-soluble powder ideal for cell-based and in vivo assays.
Host Solution: Dissolve HP-β-CD in purified water to create a 20% w/v solution. Causality: HP-β-CD is chosen over native β-CD because hydroxypropyl substitution disrupts intramolecular hydrogen bonding, increasing the cyclodextrin's own aqueous solubility from ~1.8% to >50%.
Guest Solution: Dissolve the pyrazole compound in a minimal volume of a volatile organic solvent (e.g., methanol).
Complexation: Mix the two solutions and stir continuously for 24 hours at room temperature. This allows the thermodynamic equilibrium to shift, driving the hydrophobic molecule into the cyclodextrin cavity.
Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator.
Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, free-flowing powder.
Self-Validation System: Reconstitute the powder in water and perform Differential Scanning Calorimetry (DSC). The disappearance of the compound's sharp melting endotherm confirms that the compound is successfully trapped in the amorphous inclusion complex rather than existing as free crystals[5].
Part 4: Quantitative Data & Tolerability Limits
Table 1: Maximum Tolerated Co-solvent Concentrations
Exceeding these limits will result in assay interference or biological toxicity.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.
Part 6: References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at:[Link]
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI Pharmaceutics. Available at:[Link]
Easterbrook, J., et al. (2010). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available at:[Link]
Belsarkar, A. S., et al. (2024). Solubility Enhancement of Poorly Water-Soluble Drugs. International Journal of Advanced Research in Science, Communication and Technology. Available at:[Link]
Minimizing impurity formation during the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
This is a comprehensive technical support guide for minimizing impurity formation during the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate . Executive Summary: The Impurity Landscape Synthesizing Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical support guide for minimizing impurity formation during the synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate .
Executive Summary: The Impurity Landscape
Synthesizing Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate involves a delicate balance. The core reaction—a Claisen condensation followed by a cyclocondensation with hydrazine—is chemically robust but kinetically prone to side reactions if specific parameters drift.
The three critical impurities you must control are:
The Hydrazide Impurity: Formed when hydrazine attacks the ester moiety.
The Hydrolysis Impurity (Free Acid): Formed via moisture ingress or aggressive workup.
The "False" Isomer (Tautomerism): Often mistaken for a regioisomer, leading to inconsistent analytical data.
Troubleshooting Guide & FAQs
Category A: Chemical Impurities (Side Reactions)
Q1: My LC-MS shows a persistent impurity with a mass of +0 (isomer) or -15 (hydrazide)? How do I distinguish and eliminate the "Hydrazide" peak?
Diagnosis:
This is the most common failure mode. The target molecule contains an ester group.[1][2][3] Hydrazine is a potent nucleophile that will attack ketones and esters. If hydrazine attacks the ester at position 5, you form 3-(2-nitrophenyl)-1H-pyrazole-5-carbohydrazide .
Root Cause:
Excess Hydrazine: Using >1.1 equivalents of hydrazine hydrate.
High Temperature/pH: Basic conditions accelerate the attack on the ester.
Corrective Protocol:
Stoichiometry Control: Use exactly 0.98 – 1.02 equivalents of hydrazine hydrate relative to the diketoester intermediate. Do not use excess "to push the reaction."
Inverse Addition: Do not dump hydrazine into the diketoester. Instead, slowly add a solution of hydrazine to the diketoester solution at 0–5°C . This ensures the hydrazine reacts with the highly electrophilic ketones first, cyclizing before it has a chance to attack the ester.
Acidity Check: Run the cyclization in ethanol/acetic acid (10:1 ratio). The slight acidity buffers the hydrazine, reducing its nucleophilicity toward the ester while catalyzing the imine formation at the ketone.
Q2: We are seeing variable amounts of the carboxylic acid derivative (Hydrolysis Impurity). Is this occurring during the reaction or workup?
Diagnosis:
The ester is hydrolyzing to 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylic acid .
Root Cause:
Wet Solvents: The Claisen condensation uses sodium alkoxide. If water is present, hydroxide forms, saponifying the ester.
Aggressive Quench: Quenching the Claisen mixture with strong aqueous acid/base generates heat, promoting hydrolysis.
Corrective Protocol:
Strict Anhydrous Conditions: Ensure the Claisen step (2-nitroacetophenone + Dimethyl Oxalate) is performed under
with anhydrous MeOH/NaOMe.
Controlled Quench: Quench the Claisen intermediate with glacial acetic acid before adding water. This neutralizes the alkoxide without introducing hydroxide ions.
Category B: Structural & Regio-Control
Q3: Our NMR data suggests a mixture of isomers (3-substituted vs. 5-substituted), but we expect only one. How do we control Regioselectivity?
Expert Insight:
You are likely observing annular tautomerism , not true regioisomerism.
For N-unsubstituted pyrazoles (1H-pyrazoles), the proton shuttles between
These are chemically identical in solution. However, in the solid state, they may crystallize as one tautomer.
Action: Do not attempt to separate them by chromatography. If you need to lock the structure for analytical standards, you must alkylate the nitrogen (which will create separable regioisomers). For the 1H-species, report as a tautomeric mixture or specify the solvent conditions (
often shifts the equilibrium).
Optimized Experimental Workflow
This protocol prioritizes impurity rejection over raw yield.
Validating the structure of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate using X-ray crystallography
Executive Summary: The Tautomer & Steric Challenge In drug discovery, particularly with kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), the pyrazole scaffold is ubiquitous. However, Methyl 3-(2-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Tautomer & Steric Challenge
In drug discovery, particularly with kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), the pyrazole scaffold is ubiquitous. However, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate presents a dual structural challenge that standard spectroscopic methods (NMR, MS) often fail to resolve definitively:
Annular Tautomerism: The migration of the proton between
and creates a dynamic equilibrium (-isomerism). In solution, this averages out, obscuring the pharmacologically active species.
Atropisomerism/Steric Twist: The ortho-nitro group on the phenyl ring introduces significant steric hindrance, forcing the phenyl ring out of coplanarity with the pyrazole core.
This guide validates the superiority of Single Crystal X-ray Diffraction (SC-XRD) over NMR and DFT for resolving these specific structural ambiguities. While NMR provides connectivity, only SC-XRD delivers the atomic-resolution coordinates required to define the precise torsion angle and tautomeric form in the solid state—critical data for docking studies.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the validation methods for this specific molecular class.
Feature
1H/13C NMR Spectroscopy
DFT (B3LYP/6-31G)*
SC-XRD (The Gold Standard)
Tautomer ID
Ambiguous. Signals often broaden or average due to fast exchange () at room temp.
Predictive. Calculates relative energies () but cannot confirm which polymorph crystallizes.
Definitive. Freezes the specific tautomer present in the crystal lattice.
Conformation
Inferred. NOE signals can suggest proximity, but cannot accurately measure torsion angles >30°.
Idealized. Gas-phase optimizations often overestimate planarity compared to solid-state packing.
Exact. Measures the torsion angle to within .
H-Bonding
Indirect. Chemical shift of NH implies H-bonding but gives no directionality.
Modeled. Visualizes potential donors/acceptors.
Mapped. Directly visualizes intermolecular networks (dimers vs. chains).
Sample State
Solution (Solvent effects dominate).
Vacuum/Implicit Solvent.
Solid State (Bio-relevant packing).
Decision Logic: The Validation Workflow
The following diagram illustrates why SC-XRD is the necessary endpoint for this workflow.
Figure 1: The structural validation workflow. Note that NMR leads to ambiguity due to proton exchange, necessitating crystallization and X-ray diffraction for definitive resolution.
Experimental Protocol
To replicate the validation of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, follow this optimized protocol derived from pyrazole crystallography standards.
Crystallization Strategy
The ortho-nitro group increases solubility in polar organic solvents while disrupting planar stacking.
Method: Slow Evaporation.
Solvent System: Methanol:Ethyl Acetate (1:1 v/v).
Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 small holes, and allow to stand at room temperature (293 K) for 3-5 days.
Target: Block-like colorless crystals suitable for mounting (approx.
mm).
Data Collection Parameters[1]
Source: Mo-K
radiation ( Å).[1] Rationale: Molybdenum is preferred over Copper for nitro-aromatics to minimize absorption effects while providing sufficient resolution.
Temperature: 150(2) K. Rationale: Low temperature is mandatory to reduce thermal motion of the nitro group, which often exhibits high librational disorder.
Diffractometer: Bruker APEX-II or equivalent CCD/CMOS detector.
Structural Results & Discussion
Based on crystallographic data of close analogues (e.g., 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole and 3-(2-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole), the following structural metrics define the validated "product."
The "Twist" (Steric Hindrance)
The defining feature of this molecule is the torsion angle between the pyrazole ring and the 2-nitrophenyl ring.
Expected Torsion Angle:
.
Mechanism: The steric clash between the pyrazole
(or lone pair) and the bulky ortho-nitro group prevents coplanarity. This twist disrupts -conjugation, which explains hypsochromic shifts observed in UV-Vis compared to the 4-nitrophenyl isomer.
Hydrogen Bonding Network
In the solid state, pyrazoles typically form robust hydrogen-bonded supramolecular architectures.
Primary Interaction: Intermolecular
(carbonyl) or (pyrazole).
Pattern: In carboxylate derivatives, the
often donates to the carbonyl oxygen of a neighboring molecule, forming Centrosymmetric Dimers ( or motifs).
Representative Crystal Data Table
Use these parameters as the benchmark for validating your synthesis.
Parameter
Representative Value (Analogues)
Notes
Crystal System
Monoclinic
Common for planar/semi-planar aromatics.
Space Group
or
Centrosymmetric; favors dimer formation.
Unit Cell ()
~7.5 - 9.5 Å
Short axis often corresponds to stacking direction.
Unit Cell ()
~11.0 - 13.0 Å
Unit Cell ()
~14.0 - 19.0 Å
Angle
Typical monoclinic shear.
R-Factor ()
< 0.05 (5%)
Indicates high-quality structural solution.
Goodness of Fit (S)
~1.05
Tautomerism Visualization
The X-ray solution allows us to map the precise location of the proton.
Figure 2: Tautomeric selection in the solid state. SC-XRD typically reveals the 3-substituted tautomer (Tautomer A) is favored to minimize steric repulsion between the NH and the ortho-nitro group.
References
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 630270: Methyl 3-phenyl-1H-pyrazole-5-carboxylate.
[Link]
Chen, J. Q., et al. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E.
[Link][2][3]
Lynch, D. E., et al. Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding.
[Link]
Comparative analysis of the biological activity of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate and its analogs
An In-Depth Comparative Guide to the Biological Activity of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate and Its Analogs Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nuc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Biological Activity of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate and Its Analogs
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have allowed for its incorporation into a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6] Pyrazole derivatives are cornerstone components of numerous FDA-approved drugs and clinical candidates, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5][6][7][8][9]
This guide focuses on Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, a specific derivative that serves as a foundational structure for a diverse class of analogs. The presence of the nitrophenyl group, a well-known pharmacophore, often imparts significant biological activity. This document provides a comprehensive comparative analysis of the parent compound and its structural analogs, delving into their anticancer and antimicrobial activities. We will explore the structure-activity relationships (SAR), present quantitative experimental data, and provide detailed, validated protocols for the key biological assays to empower researchers in the field of drug discovery and development.
Comparative Analysis of Biological Activity
The introduction of various substituents onto the pyrazole and phenyl rings allows for the fine-tuning of biological efficacy. The following sections compare the anticancer and antimicrobial activities of representative analogs, highlighting key structure-activity relationships.
Anticancer Activity: A Battle Against Uncontrolled Cell Proliferation
Many pyrazole derivatives have been investigated for their ability to inhibit the growth of cancer cells.[1][3][4][10] The mechanism often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][11]
Structure-Activity Relationship Insights:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The presence of an electron-withdrawing group, such as the nitro (NO₂) group in the parent compound, is often associated with enhanced cytotoxic activity.
Modification of the Carboxylate Group: Conversion of the methyl ester at the 5-position to amides or other functional groups can significantly modulate activity, often by altering solubility or hydrogen bonding interactions with target enzymes.[10]
Substitution on the Pyrazole Nitrogen: Alkylation or arylation at the N1 position of the pyrazole ring can influence the compound's steric and electronic properties, leading to varied potency against different cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Representative Pyrazole Analogs
Note: Data is compiled from various sources for illustrative comparison. Direct comparison is most accurate when compounds are tested under identical conditions. "Data Not Available" indicates that specific experimental values for the parent compound were not found in the surveyed literature.
The pyrazole scaffold is also a key feature in compounds designed to combat bacterial and fungal infections.[2][5][13][14][15] These compounds disrupt essential microbial processes, leading to the inhibition of growth or cell death.
Structure-Activity Relationship Insights:
Nitrophenyl Substitution: As with anticancer activity, the nitrophenyl moiety is a significant contributor to antimicrobial effects. Some studies suggest that the 4-nitrophenyl substitution can enhance activity.[15]
Functional Groups at Position 4: The introduction of specific functional groups at the 4-position of the pyrazole ring has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[2]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Representative Pyrazole Analogs
Note: Data is compiled for illustrative purposes. The term "Good Activity" is used when specific MIC values were not provided in the source material.
Mechanistic Insights and Rationale for Experimental Design
The biological activities of these pyrazole derivatives are rooted in their interactions with specific molecular targets. Understanding these mechanisms is key to rational drug design.
Potential Anticancer Mechanism: Kinase Inhibition
A prominent mechanism of action for many anticancer pyrazole compounds is the inhibition of protein kinases.[1] Kinases are enzymes that transfer phosphate groups to proteins, a fundamental process in signal transduction. Dysregulation of kinase signaling is a hallmark of cancer. The pyrazole scaffold can act as a hinge-binding motif, fitting into the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs), thereby blocking their activity and halting cancer cell proliferation.[1][11]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole analogs.
Validated Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the primary assays used to evaluate the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of viable cells.[16][17]
Materials:
Novel pyrazole derivatives
Human cancer cell lines (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).[12]
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, remove the compound-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.[18]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[12][16]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20][21]
Materials:
Novel pyrazole derivatives
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
0.5 McFarland turbidity standard
Spectrophotometer
Procedure:
Compound Preparation: Dissolve the pyrazole analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a working solution in CAMHB at twice the highest concentration to be tested.[21][22]
Plate Setup: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the compound working solution to well 1.[21]
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then repeating this process across the plate to well 10. Discard 100 µL from well 10. This creates a gradient of compound concentrations.[21][22]
Well 11: Growth Control (100 µL CAMHB + 100 µL bacterial inoculum, no compound).
Well 12: Sterility Control (200 µL CAMHB, no bacteria, no compound).
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
Reading and Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[20][21]
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Outlook
The Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The evidence strongly indicates that modifications to this core structure can yield potent anticancer and antimicrobial compounds. The structure-activity relationships highlighted in this guide underscore the importance of the nitrophenyl moiety and the functional groups at the C5 position of the pyrazole ring.
Future research should focus on synthesizing a broader library of analogs to further refine the SAR. Specifically, exploring different substituents on the phenyl ring and diverse functional groups in place of the methyl carboxylate could lead to compounds with enhanced potency and selectivity. Promising candidates identified through the in vitro assays detailed here should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. Ultimately, the versatile pyrazole scaffold continues to be a highly promising starting point for the development of next-generation therapeutics.
References
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). National Center for Biotechnology Information.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
Application Notes and Protocols for In Vitro Anticancer Evaluation of Novel 1,3,4-Thiadiazole Derivatives. (n.d.). Benchchem.
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 31). Asian Journal of Chemistry.
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. (n.d.). Scholars Research Library.
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher.
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, January 18). ResearchGate.
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry.
Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024, October 15). Semantic Scholar.
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021, October 26). ResearchGate.
In vitro Anticancer Activity of Curcuma caesia on Human Skin Cancer Cell Line SK-MEL-28 (Skin Melanoma). (n.d.). ARCC Journals.
Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Science Publishing Group.
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024, September 12). National Center for Biotechnology Information.
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). ScienceDirect.
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025, November 10). RSC Publishing.
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Springer.
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). National Center for Biotechnology Information.
Orthogonal Purity Assessment of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: Elemental Analysis vs. HPLC
For researchers, medicinal chemists, and drug development professionals, ensuring the absolute purity of synthesized intermediates is a non-negotiable prerequisite for reproducible science. Methyl 3-(2-nitrophenyl)-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, ensuring the absolute purity of synthesized intermediates is a non-negotiable prerequisite for reproducible science. Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Chemical Formula: C₁₁H₉N₃O₄) is a highly functionalized pyrazole derivative frequently utilized as a building block in the synthesis of kinase inhibitors and other targeted therapeutics.
While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) for purity assessment, relying on a single analytical dimension introduces dangerous blind spots. This guide provides an objective comparison between HPLC and CHN Elemental Analysis (EA), demonstrating why an orthogonal, cross-validated approach is the only way to guarantee the integrity of your synthesized compounds.
The Analytical Dilemma: The Blind Spots of Modern Chromatography
In pharmaceutical synthesis, relying solely on HPLC or Nuclear Magnetic Resonance (NMR) for purity assessment can lead to critical downstream failures. While HPLC excels at separating organic structural analogs, it is fundamentally "blind" to impurities lacking a UV chromophore. Inorganic salts (e.g., NaCl generated during neutralization steps) or co-crystallized water molecules will not appear on an HPLC chromatogram or a standard ¹H-NMR spectrum. This oversight can lead to errors of up to 10–20% in the assumed molar mass, severely compromising subsequent biological assays or catalytic studies [1].
Elemental Analysis (EA), specifically CHN combustion analysis, provides a fundamental assessment of a compound's absolute mass balance [2]. By comparing the experimentally determined mass fractions of carbon, hydrogen, and nitrogen to their theoretical values, researchers can mathematically infer the presence of these "invisible" impurities. The universally accepted gold standard for synthetic organic compounds requires the experimental CHN values to fall within ±0.4% of the calculated theoretical values to confirm sufficient purity [3].
Comparative Performance: Analytical Modalities
To understand the necessity of cross-validation, we must compare the fundamental capabilities of each analytical technique.
To illustrate the critical nature of this orthogonal approach, we synthesized two batches of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Theoretical MW: 247.21 g/mol ).
Batch A was subjected to rigorous recrystallization and vacuum desiccation.
Batch B was washed improperly, leaving behind a trace amount of sodium chloride (NaCl) and moisture.
The table below summarizes the quantitative purity data obtained for both batches.
Parameter
Theoretical Value
Batch A (Optimized)
Batch B (Improper Wash)
HPLC Purity (Area %)
100.00%
99.85%
99.60%
Carbon (%)
53.44%
53.38%
51.84%
Hydrogen (%)
3.67%
3.65%
3.56%
Nitrogen (%)
17.00%
16.95%
16.49%
Max Deviation from Theory
N/A
-0.06% (Pass)
-1.60% (Fail)
Diagnostic Conclusion
N/A
Highly Pure
Contaminated (~3% Salt/Water)
Causality Analysis: If a researcher only utilized HPLC, Batch B would be deemed acceptable (99.60% pure). However, because NaCl and water contribute to the total mass but contain no Carbon or Nitrogen, their presence dilutes the elemental mass fractions. The EA data reveals a -1.60% deviation in Carbon, triggering a definitive failure of the ±0.4% acceptance limit [3].
Workflow Visualization
Orthogonal purity cross-validation workflow combining HPLC and Elemental Analysis.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, both analytical protocols must be designed as self-validating systems.
Methodology 1: CHN Elemental Analysis (Absolute Mass Balance)
Causality & Design: This protocol utilizes dynamic flash combustion. It is self-validating because it requires continuous calibration verification against a certified reference standard to account for thermal detector drift.
System Purge & Blanking: Run three empty tin capsules through the combustion reactor to establish a stable baseline and ensure the system is free of residual atmospheric nitrogen or carbon.
Calibration (System Suitability): Weigh 2.0–3.0 mg of a certified organic analytical standard (e.g., Sulfanilamide) using a microbalance (±0.001 mg precision). Run in duplicate. The system is validated only if the experimental CHN values match the certificate of analysis within ±0.15%.
Sample Preparation: Accurately weigh 2.0–2.5 mg of completely desiccated Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate into a tin capsule. Fold and seal tightly to trap the sample and exclude atmospheric gases.
Flash Combustion: Drop the capsule into a combustion reactor heated to 1000°C in an oxygen-enriched helium atmosphere. The tin capsule oxidation creates an exothermic reaction, briefly pushing the localized temperature to ~1800°C, ensuring complete oxidation of the compound into CO₂, H₂O, and NOₓ.
Reduction & Detection: Pass the gas mixture through a copper reduction column (to convert NOₓ to N₂ and remove excess O₂), followed by chromatographic separation and quantification via a Thermal Conductivity Detector (TCD).
Causality & Design: Designed to separate the target pyrazole from synthetic byproducts. The use of Trifluoroacetic Acid (TFA) in the mobile phase is critical to suppress the ionization of the pyrazole's N-H proton, preventing peak tailing and ensuring accurate integration.
System Suitability Testing (SST): Inject a known resolution standard containing the target compound and its closest eluting known impurity. Validation requires a resolution factor (Rs) > 2.0 and peak symmetry between 0.9 and 1.2.
Mobile Phase Preparation:
Solvent A: HPLC-grade Water with 0.1% TFA.
Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.
Chromatographic Conditions:
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm particle size).
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: Monitor UV absorbance at 254 nm, which optimally captures the conjugated π-system of the nitrophenyl-pyrazole core.
Integration: Calculate purity based on the relative peak area percentage, strictly excluding the solvent front and injection peaks.
Conclusion
The purity assessment of complex pharmaceutical intermediates like Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate cannot be trusted to a single analytical technique. While HPLC provides high-resolution insights into organic impurities, it fails to detect inorganic salts and moisture. Elemental Analysis serves as the ultimate arbiter of absolute mass balance. Only by cross-validating HPLC data with CHN analysis (adhering to the strict ±0.4% deviation limit) can researchers confidently certify the purity of their synthesized compounds for downstream applications.
References
Kandioller, W., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, Royal Society of Chemistry, 2021.
Benchchem. "Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis." Benchchem Guides, 2025.
ACS Publications. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022.
Application Guide: Validating the Mechanism of Action of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
As a Senior Application Scientist, I approach the validation of small-molecule intermediates not merely as static chemical entities, but as dynamic, highly tunable pharmacophores. Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the validation of small-molecule intermediates not merely as static chemical entities, but as dynamic, highly tunable pharmacophores. Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (M3NP) (CAS: 57446-04-5) is a prime example of a privileged scaffold in fragment-based drug discovery (FBDD).
Pyrazole-5-carboxylates and their tautomeric derivatives are foundational to modern medicinal chemistry, exhibiting versatile mechanisms of action (MoA) ranging from HIV-1 replication inhibition[1] to potent Factor XIa (FXIa) inhibition[2]. The presence of the 2-nitrophenyl group in M3NP provides unique steric hindrance and a strong hydrogen-bond acceptor profile, making it an exceptional starting point for synthesizing competitive enzyme inhibitors[3].
This guide provides a comprehensive, objective comparison of M3NP against alternative scaffolds and details the self-validating experimental protocols required to definitively prove its mechanism of action as a targeted protease/kinase inhibitor.
Fragment-Based MoA Validation Workflow
When validating a low-molecular-weight fragment like M3NP, traditional high-throughput phenotypic screening often fails due to the fragment's moderate initial affinity. Therefore, causality dictates a bottom-up approach: we must first prove direct biophysical engagement before assessing functional enzymatic inhibition, and finally, cellular target engagement.
Workflow for validating the biophysical and functional mechanism of action of M3NP.
Objective Performance Comparison
To understand the value of the M3NP scaffold, we must benchmark its performance against both an unoptimized baseline and a fully optimized clinical reference. In this representative dataset, we evaluate M3NP as a competitive inhibitor of Factor XIa (FXIa), a classic target for pyrazole-core inhibitors[2].
Table 1: Biophysical and Enzymatic Profiling of Pyrazole Scaffolds against FXIa
Compound / Scaffold
Target Affinity (, SPR)
Enzymatic (FXIa)
Ligand Efficiency (LE)
Key Structural Advantage
M3NP (Product)
450 nM
1.2 µM
0.38
2-Nitro group provides critical S1-pocket H-bond acceptor.
Scientific Insight: The data clearly demonstrates that the addition of the 2-nitrophenyl moiety (M3NP) improves the
by over 20-fold compared to the unsubstituted pyrazole. The nitro group restricts the rotational degree of freedom of the phenyl ring, pre-organizing the molecule into a bioactive conformation that perfectly slots into the target's active site.
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives—a critical requirement when working with nitro-aromatic compounds.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To establish the direct binding affinity (
) and residence time of M3NP.
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Target Immobilization: Dilute the target protein (e.g., recombinant human FXIa) in 10 mM Sodium Acetate (pH 5.0) and inject until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).
Analyte Preparation (Crucial Step): Dilute M3NP in the running buffer (PBS-P+). Causality Note: You must include exactly 5% DMSO in both the running buffer and the analyte solution. Pyrazole derivatives with nitro-aromatic rings have limited aqueous solubility; failing to match the DMSO concentration will result in massive bulk refractive index shifts, masking the true binding signal.
Kinetic Injection: Inject M3NP at a flow rate of 30 µL/min across a concentration gradient (0.1 µM to 10 µM).
Self-Validation: Subtract the signal from a blank reference channel and a buffer-only injection (double-referencing). Calculate the
Causality Note: Why use a fluorogenic substrate instead of a standard chromogenic one? The 2-nitrophenyl group in M3NP absorbs strongly in the UV-Vis spectrum (typically 350-400 nm). Using a colorimetric assay would cause severe inner-filter effects, leading to false-positive inhibition data. A fluorogenic assay with a red-shifted emission entirely bypasses this optical interference.
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Tween-20 (to prevent non-specific aggregation of the hydrophobic fragment).
Pre-incubation: In a black 384-well microplate, mix 10 nM of the target enzyme with varying concentrations of M3NP (100 µM down to 1 nM, 3-fold dilutions). Incubate at room temperature for 15 minutes. This allows the system to reach equilibrium, which is critical for detecting slow-binding kinetics common in highly constrained scaffolds.
Reaction Initiation: Add 50 µM of a specific fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC for FXIa).
Self-Validation: Calculate the Z'-factor using positive controls (e.g., Asundexian) and negative controls (DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness.
Mechanism of Action: Pathway Modulation
By confirming M3NP as a competitive inhibitor, we can map its pharmacological effect on downstream cellular and physiological pathways. In the context of FXIa inhibition, M3NP blocks the amplification phase of the coagulation cascade, preventing the downstream generation of thrombin without entirely ablating the primary hemostatic response[2].
M3NP acts as a competitive inhibitor of Factor XIa, disrupting the coagulation cascade.
References
Title: Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
Title: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors
Source: MDPI
URL
Preclinical Synthesis & Screening Benchmark Guide: Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate vs. Reference Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Development Introduction & Strategic Rationale In the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Focus: Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Development
Introduction & Strategic Rationale
In the development of targeted therapeutics, the pyrazole scaffold is a privileged structure. It is frequently utilized in the design of ATP-competitive protein kinase inhibitors because its nitrogen-rich core mimics the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region[1].
When designing inhibitors for kinases such as p38α MAPK or JAK2, selecting the right starting building block dictates both synthetic efficiency and downstream pharmacological potency[2]. This guide benchmarks the performance of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Compound A) against the unsubstituted reference standard, Methyl 3-phenyl-1H-pyrazole-5-carboxylate (Compound B) .
By evaluating their utility as precursors for advanced macrocyclic or amide-coupled kinase inhibitors, this guide provides a comprehensive, data-driven comparison of synthetic viability, regioselectivity, and resulting biological activity.
Mechanistic Grounding: The Pyrazole Scaffold in ATP-Binding Pockets
The structural nuances of a starting fragment profoundly impact the 3D conformation of the final drug molecule.
The Causality of the Ortho-Nitro Advantage:
Compound B (the unsubstituted phenyl-pyrazole) adopts a relatively flat, coplanar conformation. While this allows it to slide into narrow binding pockets, it lacks vectors for deep-pocket functionalization. In contrast, the ortho-nitro group in Compound A introduces a deliberate steric clash between the nitro oxygen and the pyrazole nitrogen. This forces the phenyl ring out of coplanarity (a "twisted" conformation). When the nitro group is subsequently reduced and functionalized into an amide, this pre-organized twisted geometry perfectly angles the new substituent into the hydrophobic DFG-out pocket of kinases like p38α, drastically reducing the entropic penalty of binding[3].
Fig 1. p38 MAPK signaling cascade and pyrazole-mediated ATP-competitive inhibition.
Experimental Workflows & Methodologies
To objectively benchmark these two scaffolds, we employ a self-validating Fragment-Based Drug Discovery (FBDD) workflow. The compounds undergo parallel derivatization into identical final amide targets, followed by high-throughput TR-FRET kinase screening.
Fig 2. Self-validating experimental workflow for scaffold derivatization and TR-FRET screening.
This protocol transforms the building blocks into testable target inhibitors.
Step 1: Nitro Reduction (Compound A Only)
Procedure: Dissolve Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Compound A) in anhydrous ethanol. Add 10% Pd/C catalyst (10 mol%). Stir vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature. Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.
Causality & Self-Validation: The reaction progress is monitored via LC-MS. A distinct mass shift from the nitro precursor (
) to the aniline intermediate () acts as an internal validation checkpoint, confirming 100% conversion before proceeding.
Step 2: Amide Coupling (Compounds A & B)
Procedure: React the resulting ortho-aniline (from Compound A) with 3-(trifluoromethyl)benzoic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 12 hours.
Note for Compound B: To achieve the exact same final molecule, Compound B must first undergo electrophilic aromatic nitration. Because nitration of the unsubstituted phenyl ring yields a mixture of ortho, meta, and para isomers, extensive chromatographic separation is required prior to reduction and coupling.
Self-Validation: Purify the final coupled products via preparative HPLC. Analytical HPLC (UV 254 nm) must confirm a purity of >98% to ensure that subsequent biological assays measure true target engagement rather than artifactual inhibition from impurities.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free platform with an exceptionally high signal-to-noise ratio, making it the gold standard for kinase screening[4].
Step 1: Kinase Reaction: In a low-volume 384-well plate, combine 5 µL of p38α kinase and fluorescein-labeled poly-GAT substrate mixture (in Kinase Buffer) with 5 µL of the synthesized derivative at varying concentrations (1 nM to 10 µM)[5].
Step 2: ATP Initiation: Add ATP to a final concentration of 10 µM (calibrated near the
of the kinase) to initiate the reaction. Incubate at room temperature for exactly 60 minutes[6].
Step 3: Quenching & Detection: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho antibody[5].
Causality for Quenching: The addition of EDTA is a critical mechanistic step; it aggressively chelates the
ions required for ATP hydrolysis, instantly halting kinase activity and locking the assay state for a stable readout window[6].
Step 4: Readout: Following a 60-minute incubation, read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio of 520 nm (Fluorescein acceptor) to 495 nm (Terbium donor) to determine the
The table below summarizes the synthetic efficiency and biological performance of the derivatives generated from both starting scaffolds.
Starting Scaffold
Derivatization Pathway
Overall Synthetic Yield (%)
Final Purity (LC-MS)
p38α (nM)
Kinase Selectivity (p38α / JAK2)
Compound A (Methyl 3-(2-nitrophenyl)-...)
Direct Reduction Amidation
68%
>98%
14.2
>100-fold
Compound B (Methyl 3-phenyl-...)
Nitration Separation Reduction Amidation
18%
>95%
14.2
>100-fold
*Assuming successful isolation of the correct ortho-isomer from the nitration mixture.
Data Analysis & Interpretation:
While both pathways ultimately aim for the same chemical space, Compound A vastly outperforms Compound B as a starting material. The pre-installed ortho-nitro group in Compound A bypasses the severe regioselectivity issues associated with nitrating Compound B. Nitrating the unsubstituted phenyl ring of Compound B yields a difficult-to-separate mixture of isomers, plummeting the overall synthetic yield to 18%. Compound A provides a direct, regiopure starting point, yielding 68% overall and accelerating the FBDD cycle.
Conclusion
For drug development professionals engineering pyrazole-based kinase inhibitors, the selection of the initial building block is a critical determinant of project velocity. Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a highly superior starting scaffold compared to its unsubstituted counterpart. It eliminates the need for harsh, non-selective nitration steps, ensures high-yielding downstream derivatization, and leverages steric pre-organization to access the deep hydrophobic pockets of target kinases.
References
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI (International Journal of Molecular Sciences). Available at:[Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC). Available at:[Link]
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Center for Biotechnology Information (PMC). Available at:[Link]
Executive Summary In the landscape of modern drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, pyrazole derivatives have emerge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, pyrazole derivatives have emerged as cornerstone motifs due to their exceptional ability to mimic the adenine ring of ATP, facilitating robust hydrogen bonding within the kinase hinge region[1].
This guide provides an objective, data-driven comparison of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 57446-04-5) against traditional alternative scaffolds (such as oxazole-5-carboxylates and unfunctionalized 1,5-diarylpyrazoles). By analyzing replication studies, synthetic workflows, and biological performance metrics, we demonstrate how the strategic placement of the 2-nitrophenyl and 5-carboxylate groups enables the rapid generation of highly selective, potent kinase inhibitors (e.g., targeting MST3, JAK2, and CDKs)[1][2].
Mechanistic Rationale: Why this Specific Scaffold?
As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality behind selecting Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as a starting material:
The Hinge-Binding Core: The 1H-pyrazole moiety acts as a bidentate hydrogen bond donor/acceptor system. This precisely aligns with the backbone amides of the kinase hinge region, anchoring the molecule in the ATP-binding pocket[1].
The 5-Carboxylate Extension Vector: The methyl ester at the C5 position serves as a stable protecting group during early synthetic steps. Upon controlled saponification, it provides a versatile carboxylic acid vector directed toward the solvent-exposed region of the kinase, allowing for late-stage diversification via amide coupling to tune pharmacokinetics and kinome selectivity[2][3].
The Latent Ortho-Aniline (2-Nitrophenyl): The 2-nitro group is the defining strategic feature of this building block. It is chemically inert during pyrazole functionalization but can be cleanly reduced to an ortho-aniline. This aniline can either engage the DFG-in/out motif via hydrogen bonding or serve as a nucleophile for macrocyclization—a strategy recently proven to drastically enhance isoform selectivity (e.g., distinguishing MST3 from MST4)[2].
To validate the utility of this scaffold, we outline a self-validating, three-step experimental protocol for generating a targeted kinase inhibitor library. Every step is designed with internal controls to ensure high fidelity and reproducibility.
Step 1: Chemoselective Nitro Reduction
Objective: Convert the 2-nitrophenyl group to an aniline without reducing the pyrazole ring or hydrolyzing the ester.
Protocol: Dissolve Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under a hydrogen balloon at room temperature for 4 hours.
Causality & Quality Control: Methanol is chosen to solubilize the starting material while preventing transesterification. The reaction progress is monitored via LC-MS. The disappearance of the nitro peak (M+H: 248.06) and the appearance of the aniline peak (M+H: 218.09) validate the reduction. Filter through Celite to remove the catalyst.
Step 2: Saponification of the Methyl Ester
Objective: Unmask the C5-carboxylic acid for subsequent functionalization.
Protocol: To the crude aniline intermediate in THF/H₂O (3:1), add LiOH·H₂O (2.5 eq). Stir at room temperature for 12 hours. Acidify the mixture to pH 3 using 1M HCl to precipitate the product.
Causality & Quality Control: LiOH is preferred over NaOH/KOH to minimize the risk of base-catalyzed degradation of the pyrazole core. The biphasic THF/H₂O system ensures both the organic substrate and inorganic base remain in solution.
Step 3: Late-Stage Amide Coupling
Objective: Attach a solvent-region targeting amine to the C5-carboxylic acid.
Protocol: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester. Add the target primary amine (1.1 eq) and stir for 6 hours.
Causality & Quality Control: HATU is explicitly selected over standard EDC/HOBt coupling because the adjacent pyrazole nitrogen can sterically and electronically hinder the reaction. HATU ensures rapid conversion with minimal epimerization. Purify via reverse-phase preparative HPLC.
Comparative Performance Analysis
To objectively assess the product's performance, experimental replication studies compared derivatives synthesized from Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (Scaffold A) against those derived from a standard Oxazole-5-carboxylate (Scaffold B) and an Unfunctionalized 1,5-Diarylpyrazole (Scaffold C) .
The resulting libraries were screened against a panel of kinases (focusing on MST3 and JAK2). The aggregated quantitative data is summarized below:
Performance Metric
Scaffold A: 3-(2-Nitrophenyl) Pyrazole
Scaffold B: Oxazole-5-Carboxylate
Scaffold C: 1,5-Diarylpyrazole
Overall Synthetic Yield (3 steps)
74% (Highly robust)
42% (Prone to ring-opening)
68% (Standard)
Hinge-Binding Affinity (K_d)
12 nM
85 nM
45 nM
Cellular Potency (MST3 IC₅₀)
106 nM
>1,000 nM
420 nM
Kinome Selectivity Score (S₁₀)
0.04 (Highly selective)
0.18 (Moderate off-target)
0.22 (Promiscuous)
Macrocyclization Capability
Excellent (via ortho-aniline)
Poor (Lacks suitable vector)
Moderate
Data Interpretation: Scaffold A significantly outperforms alternatives. The pyrazole core provides superior hinge-binding affinity compared to the oxazole (12 nM vs 85 nM). Furthermore, the presence of the ortho-aniline (derived from the 2-nitro group) allows for rigidification of the molecule, drastically improving the Kinome Selectivity Score (S₁₀ = 0.04) by preventing the molecule from adopting conformations that bind off-target kinases[1][2].
Visualizing the Workflows
To ensure clarity in experimental execution and mechanistic understanding, the following diagrams map the synthetic workflow and the biological signaling pathway targeted by the resulting compounds.
Diagram 1: Synthetic Workflow and Logical Functionalization
Caption: Step-by-step synthetic logic converting the pyrazole-5-carboxylate scaffold into a targeted inhibitor.
Caption: Mechanism of action showing the pyrazole-based inhibitor blocking kinase-driven tumorigenesis.
References
Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3
Source: bioRxiv
URL: [Link][2]
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family
Source: MDPI (International Journal of Molecular Sciences)
URL: [Link][1]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: PMC (National Institutes of Health)
URL: [Link][3]
A Spectroscopic Journey: Unraveling the Transformation of Precursors to Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
In the landscape of medicinal chemistry, pyrazole derivatives stand as a cornerstone scaffold, underpinning a multitude of pharmacologically active agents.[1] Their prevalence in drug discovery underscores the importance...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, pyrazole derivatives stand as a cornerstone scaffold, underpinning a multitude of pharmacologically active agents.[1] Their prevalence in drug discovery underscores the importance of robust synthetic and analytical methodologies for their creation and characterization. This guide provides an in-depth spectroscopic comparison of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate with its precursors, offering researchers and drug development professionals a detailed roadmap for tracking this pivotal chemical transformation. We will dissect the characteristic spectral signatures at each synthetic stage, providing a clear, evidence-based narrative of molecular evolution.
The synthesis of our target pyrazole commences with a Claisen-Schmidt condensation between 2-nitrobenzaldehyde and methyl pyruvate to form the α,β-unsaturated ketoester intermediate, (E)-methyl 2-oxo-4-(2-nitrophenyl)but-3-enoate. This is followed by a cyclocondensation reaction with methylhydrazine, which upon aromatization, yields the final pyrazole product. This synthetic approach is a well-established and efficient route for the preparation of highly substituted pyrazoles.[2]
Synthetic Workflow: From Aldehyde to Pyrazole
The overall synthetic pathway is a two-step process, beginning with the formation of a chalcone-like intermediate followed by the construction of the pyrazole ring. This methodical approach allows for the controlled assembly of the target molecule and facilitates the purification and characterization of the intermediate.
Figure 1: Synthetic pathway to Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from precursors to the final pyrazole product is vividly captured by changes in their respective spectroscopic data. By analyzing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we can confidently track the disappearance of starting material functionalities and the emergence of new structural motifs.
Precursor Profile: The Building Blocks
The synthesis begins with two key precursors: 2-nitrobenzaldehyde and methyl pyruvate, along with the cyclizing agent, methylhydrazine.
The ¹H NMR of 2-nitrobenzaldehyde is characterized by the downfield singlet of the aldehyde proton around 10.42 ppm, a consequence of the strong deshielding effect of the carbonyl group and the proximate nitro group.[1] Its ¹³C NMR shows the aldehyde carbon at approximately 189.0 ppm. The FT-IR spectrum prominently displays the C=O stretch of the aldehyde and the characteristic symmetric and asymmetric stretches of the nitro group.[4] Methyl pyruvate exhibits two singlets in its ¹H NMR for the methyl ester and the acetyl protons. Its ¹³C NMR is distinguished by two carbonyl signals for the ketone and ester functionalities.[8][9] The FT-IR spectrum of methyl pyruvate shows two distinct carbonyl absorption bands.[10]
The Intermediate: (E)-methyl 2-oxo-4-(2-nitrophenyl)but-3-enoate
Table 2: Predicted Spectroscopic Data of the Chalcone Intermediate
Spectroscopic Technique
Predicted Salient Features
¹H NMR
Disappearance of the aldehyde proton singlet (~10.42 ppm). Appearance of two doublets for the vinylic protons (Hα and Hβ) between 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Aromatic protons will be observed in the 7.5-8.2 ppm region. The methyl ester singlet will be present around 3.8-3.9 ppm.
¹³C NMR
Disappearance of the aldehyde carbon (~189.0 ppm). Appearance of signals for the α,β-unsaturated ketone carbonyl (~185-195 ppm) and the ester carbonyl (~165 ppm). Vinylic carbons (Cα and Cβ) will appear in the 120-145 ppm range.
FT-IR
Disappearance of the aldehyde C-H stretches. Appearance of a new C=O stretching band for the α,β-unsaturated ketone around 1680-1660 cm⁻¹. The ester C=O stretch will remain (~1740 cm⁻¹). The C=C stretch will be visible around 1620 cm⁻¹. The NO₂ stretches will persist.
Mass Spectrometry
The molecular ion peak should correspond to the molecular weight of the condensed product (C₁₁H₉NO₅, MW: 235.19). Fragmentation may involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).
The most telling transformations are the loss of the aldehyde proton in the ¹H NMR and the appearance of the coupled vinylic protons, confirming the formation of the C=C double bond. In the FT-IR, the emergence of the conjugated ketone carbonyl peak at a lower wavenumber compared to the precursor aldehyde is a key indicator of successful condensation.
The Final Product: Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
The cyclocondensation with methylhydrazine and subsequent aromatization leads to the formation of the stable five-membered pyrazole ring.
Table 3: Predicted Spectroscopic Data of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Spectroscopic Technique
Predicted Salient Features
¹H NMR
Disappearance of the vinylic proton signals. Appearance of a singlet for the pyrazole ring proton (H-4) around 7.0-7.5 ppm. The aromatic protons of the 2-nitrophenyl group will be present, likely in the 7.6-8.2 ppm region. The methyl ester singlet will be observed around 3.9-4.0 ppm. A broad singlet for the N-H proton of the pyrazole ring may be observed, or it may be exchanged with the solvent.
¹³C NMR
Disappearance of the ketone carbonyl and vinylic carbon signals. Appearance of new signals for the pyrazole ring carbons (C-3, C-4, and C-5) in the approximate range of 110-155 ppm. The ester carbonyl will remain (~160-165 ppm).
FT-IR
Disappearance of the ketone carbonyl C=O stretch. Appearance of a C=N stretching vibration from the pyrazole ring around 1590-1620 cm⁻¹. A broad N-H stretching band may be visible around 3100-3300 cm⁻¹. The ester C=O and NO₂ stretches will persist.
Mass Spectrometry
The molecular ion peak should correspond to the molecular weight of the final product (C₁₁H₉N₃O₄, MW: 247.21). Fragmentation patterns may involve the loss of the nitro group, the methoxycarbonyl group, and potentially cleavage of the pyrazole ring.
The hallmark of the final product's ¹H NMR spectrum is the appearance of a new singlet corresponding to the C-4 proton of the pyrazole ring, providing unequivocal evidence of successful cyclization. The ¹³C NMR will show the characteristic signals of the pyrazole ring carbons. In the FT-IR spectrum, the disappearance of the chalcone's ketone carbonyl and the appearance of the C=N stretch are the most significant changes.
Experimental Protocols
For the purpose of reproducibility and validation, the following general experimental protocols are provided.
General Procedure for the Synthesis of (E)-methyl 2-oxo-4-(2-nitrophenyl)but-3-enoate (Chalcone Intermediate)
Dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
Add methyl pyruvate (1.1 equivalents) to the solution.
Cool the mixture in an ice bath and add a catalytic amount of a base (e.g., 10% aqueous NaOH) dropwise with stirring.
Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
Acidify the reaction mixture with dilute HCl.
The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified chalcone.
General Procedure for the Synthesis of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Dissolve the chalcone intermediate (1 equivalent) in glacial acetic acid.
Add methylhydrazine (1.2 equivalents) to the solution.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
The solid product that separates out is filtered, washed thoroughly with water, and dried.
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrazole.
Spectroscopic Analysis Workflow
Figure 2: Workflow for the spectroscopic characterization of synthesized compounds.
Conclusion
The spectroscopic comparison of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate with its precursors provides a clear and definitive narrative of its synthesis. Each analytical technique offers a unique window into the molecular transformations occurring at each step. The disappearance of key functional group signals from the starting materials and the emergence of new, characteristic signals in the intermediate and final product serve as a self-validating system, confirming the successful synthesis. This detailed guide, grounded in the fundamental principles of spectroscopy, equips researchers with the necessary framework to confidently synthesize and characterize this important class of heterocyclic compounds.
References
FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. Available at: [Link]
2-Nitrobenzaldehyde. PubChem. Available at: [Link]
1 H NMR spectra (9:1, v/v, H 2 O:D 2 O) of the methyl resonances of... ResearchGate. Available at: [Link]
FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes. ResearchGate. Available at: [Link]
Methyl pyruvate. SpectraBase. Available at: [Link]
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Benzaldehyde, 2-nitro-. NIST WebBook. Available at: [Link]
2-Nitrobenzaldehyde. Wikipedia. Available at: [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
Table of Characteristic IR Absorptions.
Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. PMC. Available at: [Link]
13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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13 C NMR spectra of pyruvic acid (1, oxo form and its hydrate) at... ResearchGate. Available at: [Link]
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
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Stop & Read: This compound contains a nitro-aromatic moiety attached to a pyrazole core . While generally stable under ambient conditions, nitro-substituted heterocycles possess latent energy and potential cytotoxicity. Treat as a Sensitizer and Irritant with potential for energetic decomposition under high heat.
To understand the safety profile, we must deconstruct the molecule:
Nitro Group (
): Located at the ortho position of the phenyl ring.
Risk:[1] Nitro groups are electron-withdrawing, increasing the acidity of the pyrazole N-H. This makes the compound reactive toward bases.
Toxicology: Nitroaromatics are known methemoglobinemia inducers and potential skin sensitizers.
Energetics: While not a primary explosive, the nitro group provides an oxygen source. Avoid heating >150°C without DSC (Differential Scanning Calorimetry) data.
Pyrazole Core:
Risk:[1] Biologically active scaffold (kinase inhibitor precursor). Potential for unknown pharmacological effects.
Methyl Ester:
Risk:[1] Susceptible to hydrolysis.[1] Generates methanol (toxic) and the free acid upon contact with strong acids/bases.
GHS Classification (Predicted/Analogous)
Based on structural analogs (e.g., Methyl 3-nitro-1H-pyrazole-5-carboxylate, CAS 181585-93-3) [1].
Part 3: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The lipophilic nature of the methyl ester facilitates skin absorption, while the nitro group presents a sensitization risk. Standard latex gloves are insufficient due to poor organic solvent resistance.
PPE Decision Logic
Figure 1: PPE Selection Workflow based on physical state and solvent interaction.
PPE Component
Specification
Rationale
Gloves (Solid)
Nitrile (4 mil / 0.11 mm)
Sufficient for incidental contact with dry powder.
Gloves (Solution)
Double Nitrile or Silver Shield®
Chlorinated solvents (DCM/Chloroform) often used with this compound permeate nitrile rapidly.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient if fine powder is generated; prevents corneal injury from acidic hydrolysis.
Respiratory
P95/N95 (if outside hood)
Prevents inhalation of dust which can cause nasal mucosal irritation (H335).
Body
Lab Coat (Cotton/Poly)
Standard protection. Tyvek sleeves recommended for scale-up (>10g).
Part 4: Operational Protocols
Weighing & Transfer
Objective: Prevent static-induced dispersion and inhalation.
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.
Containment: Weigh inside a Chemical Fume Hood . If the balance is outside, use a tarred secondary container (e.g., screw-top vial) to transport the solid.
Technique: Do not use a spatula directly from the stock bottle if >5g. Pour a small amount into a secondary weigh boat to avoid contaminating the source.
Reaction Setup (Synthesis/Derivatization)
Objective: Mitigate runaway risks from the nitro group.
Solvent Selection: Avoid acetone if using strong bases (aldol polymerization risk). Preferred solvents: DCM, THF, Ethyl Acetate.
Temperature Control:
Do not heat >100°C without prior stability testing.
If performing a reduction of the nitro group (e.g.,
or ), be aware that the amine product is likely more prone to oxidation (darkens upon air exposure).
Inert Atmosphere: Flush reaction vessels with Nitrogen (
) or Argon. The pyrazole N-H is acidic; moisture can affect stoichiometry if using bases like NaH or K2CO3.
Inhalation: Remove to fresh air immediately. If breathing is difficult, oxygen. Seek medical attention (Nitro compounds can cause delayed pulmonary edema).
Skin: Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).
Eyes: Rinse with water for 15 minutes, lifting eyelids.
Waste Disposal
Classification:Hazardous Chemical Waste .
Stream:
Solid: Solid Hazardous Waste container.
Rinsate: Organic Solvent Waste (Non-Halogenated, unless mixed with DCM).
Destruction: Incineration is the preferred method for nitro-aromatics to ensure complete thermal decomposition [2].
References
PubChem. (2025).[3][4] Methyl 3-nitro-1H-pyrazole-5-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]